molecular formula C8H6BrN3O B1300539 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 214117-50-7

4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B1300539
CAS No.: 214117-50-7
M. Wt: 240.06 g/mol
InChI Key: XZOFKUWCLXPJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS 214117-50-7) is a high-purity brominated 1,2,4-triazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile building block and key intermediate for the synthesis of novel molecules with potential biological activity. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological properties . Researchers utilize this core structure to develop new compounds for investigating anticancer , antimicrobial , antifungal , and antiviral agents . Furthermore, the bromophenyl substituent offers a reactive site for further functionalization via cross-coupling reactions, making it a valuable precursor in constructing more complex chemical entities for structure-activity relationship (SAR) studies. The compound is supplied with a minimum purity of 99% and should be stored in a cool, dry, and well-ventilated place. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Key Chemical Data: • CAS Number: 214117-50-7 • Molecular Formula: C8H6BrN3O • Molecular Weight: 240.06 g/mol • Purity: ≥99%

Properties

IUPAC Name

4-(4-bromophenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOFKUWCLXPJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363183
Record name 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214117-50-7
Record name 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. This molecule, belonging to the versatile 1,2,4-triazole class, is a valuable intermediate in the synthesis of compounds with potential applications in pharmaceutical and agrochemical research.[1][2] This document outlines a detailed one-pot synthesis protocol, summarizes key spectral and physical data, and explores the reactivity of this compound. Furthermore, it discusses the well-established biological activities of the broader 1,2,4-triazole class, particularly their roles as antifungal and anticancer agents, providing context for the potential applications of this specific molecule in drug discovery and development.

Chemical Identity and Physical Properties

This compound, also known as 4-(4-bromophenyl)-1,2,4-triazolidine-3,5-dione, is a white crystalline solid.[3] It is identified by the CAS number 214117-50-7.[1][4] The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆BrN₃O[1]
Molecular Weight 240.06 g/mol [1]
Appearance White crystalline solid[3]
Melting Point 210–212 °C[3]
Storage Conditions 2-8°C, sealed, dry[1]
Purity (typical) ~97-98%[1][4]

Synthesis and Experimental Protocols

A highly efficient, one-pot synthesis method for 4-(4-Bromophenyl)-1,2,4-triazolidine-3,5-dione has been reported.[3][5] This procedure avoids the use of toxic reagents and allows for the formation of the urazole structure without the isolation of intermediates.

One-Pot Synthesis of 4-(4-Bromophenyl)-1,2,4-triazolidine-3,5-dione[3]

This synthesis involves a three-step sequence in a single reaction vessel: the formation of a carbamate intermediate from 4-bromoaniline, its conversion to a semicarbazide with ethyl carbazate, and subsequent cyclization.

Experimental Protocol:

  • Carbamate Formation: To a solution of 4-bromoaniline in a suitable anhydrous solvent (e.g., 1,4-dioxane), add a base such as cesium carbonate. To this mixture, add triphosgene portion-wise over a few minutes and stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Semicarbazide Formation: Once the starting aniline is consumed, add ethyl carbazate to the reaction mixture. Continue stirring at room temperature and monitor the reaction by TLC.

  • Cyclization: After the formation of the semicarbazide intermediate, evaporate the solvent. Add a solution of potassium hydroxide and heat the mixture to reflux. The cyclization is typically complete within a few hours.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a concentrated acid (e.g., HCl) to a pH of 1-2. The resulting white crystalline product can be collected by filtration, washed, and dried.

G cluster_synthesis One-Pot Synthesis Workflow A 4-Bromoaniline C Isocyanate Intermediate A->C Step 1 B Triphosgene, Cs2CO3 (in 1,4-Dioxane) E Semicarbazide Intermediate C->E Step 2 D Ethyl Carbazate G This compound E->G Step 3 F KOH, Reflux

Caption: One-pot synthesis of this compound.

Spectral Data

The structural confirmation of this compound is based on the following spectral data.

NMR Spectroscopy[3]
NucleusSolventChemical Shift (δ, ppm) and Multiplicity
¹H NMR DMSO-d₆10.60 (s, 2H, NH), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 7.47 (d, J = 8.8 Hz, 2H, Ar-H)
¹³C NMR DMSO-d₆153.4, 132.2, 131.8, 128.2, 120.7
Elemental Analysis[3]
ElementCalculated (%)Found (%)
C 37.5337.88
H 2.362.68
N 16.4115.87

Reactivity

The this compound scaffold possesses several reactive sites that allow for further chemical modifications, making it a versatile building block in organic synthesis.

  • N-Alkylation and N-Acylation: The nitrogen atoms of the triazole ring can undergo alkylation and acylation reactions to introduce various substituents. These modifications are crucial for modulating the biological activity of the resulting molecules.

  • Reactions at the Carbonyl Group: The carbonyl group can potentially undergo reactions typical of ketones, although the aromaticity of the heterocyclic ring influences its reactivity.

  • Substitution on the Phenyl Ring: The bromo-substituent on the phenyl ring can be a site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl or alkyl groups.

Potential Biological Significance and Signaling Pathways

While specific biological activity data for this compound is not extensively documented in publicly available literature, the 1,2,4-triazole core is a well-established pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal and anticancer properties.[6][7][8]

Antifungal Activity

Many commercially successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

G cluster_antifungal Antifungal Mechanism of 1,2,4-Triazoles A Lanosterol C Ergosterol A->C Catalyzes B Lanosterol 14α-demethylase (CYP51) D Fungal Cell Membrane Integrity C->D Maintains E 1,2,4-Triazole Derivative E->B Inhibits

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Anticancer Activity

Derivatives of 1,2,4-triazole have shown significant potential as anticancer agents by targeting various components of cancer cell signaling pathways.[10][11][12][13] The specific mechanism of action can vary widely depending on the substituents on the triazole ring. Some of the key pathways and targets include:

  • Kinase Inhibition: Many 1,2,4-triazole derivatives have been developed as inhibitors of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.

  • Tubulin Polymerization Inhibition: Some triazole compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Various 1,2,4-triazole derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.

G cluster_anticancer Potential Anticancer Mechanisms of 1,2,4-Triazole Derivatives A 1,2,4-Triazole Derivative B Kinase Signaling (e.g., EGFR, BRAF) A->B Inhibits C Tubulin Polymerization A->C Inhibits D Cell Proliferation & Survival B->D Promotes E Microtubule Formation C->E Required for F Cell Cycle Arrest & Apoptosis

Caption: Overview of potential anticancer signaling pathways targeted by 1,2,4-triazoles.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. Its chemical structure, featuring the privileged 1,2,4-triazole scaffold and a reactive bromophenyl group, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The established antifungal and anticancer activities of the broader 1,2,4-triazole class provide a strong rationale for the further investigation of derivatives of this compound in drug discovery programs. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological potential of this and related heterocyclic systems.

References

In-depth Technical Guide: 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS No. 214117-50-7) - A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and primary applications of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, identified by CAS number 214117-50-7. This compound is a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, particularly derivatives of 1,2,4-triazole, which are extensively investigated for their potential as antifungal and anticancer agents. While direct biological activity of this intermediate is not widely reported, its functional groups offer a versatile platform for chemical modifications leading to potent therapeutic candidates. This document details the known properties of this compound and explores the synthesis, biological activities, and mechanisms of action of its derivatives, providing valuable insights for researchers in medicinal chemistry and drug development.

Chemical Properties of this compound

This compound is a solid organic compound at room temperature. Its chemical structure features a bromophenyl group attached to a 1,2,4-triazol-5(4H)-one ring, making it a useful building block in organic synthesis.

PropertyValueSource
CAS Number 214117-50-7N/A
Molecular Formula C₈H₆BrN₃ON/A
Molecular Weight 240.06 g/mol N/A
Physical Form SolidN/A
Storage Sealed in a dry place at room temperatureN/A

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex 1,2,4-triazole derivatives. The presence of the bromine atom on the phenyl ring allows for various cross-coupling reactions, while the triazole ring can be further functionalized. These modifications are crucial for developing compounds with specific biological activities.

Applications in the Synthesis of Bioactive Molecules

Derivatives of 1,2,4-triazole are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.

Antifungal Agents

Mechanism of Action: 1,2,4-triazole-based antifungal agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of the enzyme, blocking its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

Diagram: Antifungal Mechanism of Action of 1,2,4-Triazole Derivatives

Antifungal_Mechanism Antifungal Mechanism of 1,2,4-Triazole Derivatives cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazole Derivative cluster_outcome Cellular Consequences Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Product Ergosterol_Depletion Ergosterol Depletion Triazole_Derivative 1,2,4-Triazole Derivative Triazole_Derivative->Lanosterol_14a_demethylase Inhibits Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Toxic Sterol Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Inhibition of Fungal Growth Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Anticancer Agents

Mechanism of Action: The anticancer activity of 1,2,4-triazole derivatives is more diverse and can involve multiple mechanisms, including:

  • Enzyme Inhibition: Targeting various kinases (e.g., EGFR, BRAF), aromatase, and other enzymes crucial for cancer cell signaling and proliferation.

  • Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Diagram: Anticancer Mechanisms of 1,2,4-Triazole Derivatives

Anticancer_Mechanisms Anticancer Mechanisms of 1,2,4-Triazole Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects Triazole_Derivative 1,2,4-Triazole Derivative Kinases Kinases (e.g., EGFR, BRAF) Triazole_Derivative->Kinases Inhibits Tubulin Tubulin Triazole_Derivative->Tubulin Inhibits Polymerization Aromatase Aromatase Triazole_Derivative->Aromatase Inhibits Other_Enzymes Other Enzymes Triazole_Derivative->Other_Enzymes Inhibits Signal_Transduction_Inhibition Inhibition of Signal Transduction Kinases->Signal_Transduction_Inhibition Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Hormone_Deprivation Hormone Deprivation Aromatase->Hormone_Deprivation Apoptosis Apoptosis (Cell Death) Signal_Transduction_Inhibition->Apoptosis Mitotic_Arrest->Apoptosis Hormone_Deprivation->Apoptosis

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Experimental Protocols

General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

This protocol outlines a general method for synthesizing 1,2,4-triazole-3-thiol derivatives.

Diagram: Synthetic Workflow for 1,2,4-Triazole-3-thiol Derivatives

Synthesis_Workflow General Synthesis of 1,2,4-Triazole-3-thiol Derivatives Start Starting Materials Step1 Reaction of Aryl Isothiocyanate with Hydrazide Start->Step1 Intermediate Thiosemicarbazide Intermediate Step1->Intermediate Step2 Cyclization in Alkaline Medium Intermediate->Step2 Product 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Step2->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Synthetic workflow for 1,2,4-triazole-3-thiol derivatives.

Methodology:

  • Formation of Thiosemicarbazide Intermediate: An equimolar mixture of an appropriate aryl isothiocyanate and a carboxylic acid hydrazide is refluxed in a suitable solvent (e.g., ethanol) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazide intermediate is collected by filtration, washed, and dried.

  • Cyclization to 1,2,4-triazole-3-thiol: The dried thiosemicarbazide intermediate is dissolved in an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) and refluxed for several hours. The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 1,2,4-triazole-3-thiol product.

  • Purification and Characterization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol). The structure of the final compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Diagram: Broth Microdilution Assay Workflow

Broth_Microdilution_Workflow Broth Microdilution Assay for Antifungal Susceptibility Start Start Step1 Prepare serial two-fold dilutions of the test compound in a 96-well plate. Start->Step1 Step2 Prepare a standardized fungal inoculum. Step1->Step2 Step3 Add the fungal inoculum to each well. Step2->Step3 Step4 Include positive (no drug) and negative (no inoculum) controls. Step3->Step4 Step5 Incubate the plate at the appropriate temperature and duration. Step4->Step5 Step6 Visually or spectrophotometrically determine the lowest concentration that inhibits fungal growth (MIC). Step5->Step6 End End Step6->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., using a spectrophotometer).

  • Inoculation and Incubation: The wells of the microtiter plate are inoculated with the fungal suspension. The plate is then incubated under conditions suitable for the growth of the specific fungal strain (e.g., 35°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell proliferation and cytotoxicity.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow MTT Assay for Anticancer Activity Start Start Step1 Seed cancer cells in a 96-well plate and allow them to attach overnight. Start->Step1 Step2 Treat the cells with various concentrations of the test compound for a specific duration. Step1->Step2 Step3 Add MTT solution to each well and incubate for a few hours. Step2->Step3 Step4 Viable cells with active mitochondria reduce MTT to purple formazan crystals. Step3->Step4 Step5 Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). Step4->Step5 Step6 Measure the absorbance at a specific wavelength (e.g., 570 nm). Step5->Step6 Step7 Calculate the percentage of cell viability and determine the IC50 value. Step6->Step7 End End Step7->End

Caption: Workflow for determining the IC50 value using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • Incubation and Solubilization: The plate is incubated to allow for the conversion of MTT to formazan by metabolically active cells. A solubilizing agent is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Conclusion

This compound (CAS No. 214117-50-7) is a valuable chemical intermediate for the synthesis of a wide range of biologically active 1,2,4-triazole derivatives. Its utility in the development of novel antifungal and anticancer agents is well-documented in the scientific literature. While the compound itself is not reported to have direct biological applications, its strategic importance in medicinal chemistry is evident. This guide provides researchers and drug development professionals with a foundational understanding of its properties and its role in the synthesis of potentially life-saving therapeutics. Further research into novel synthetic routes and the biological evaluation of new derivatives based on this scaffold is a promising avenue for future drug discovery efforts.

Spectroscopic and Synthetic Profile of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted spectroscopic data based on the analysis of structurally similar compounds, alongside a generalized, robust experimental protocol for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and materials science, facilitating further investigation and application of this and related triazole derivatives.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties. The title compound, this compound (CAS Number: 214117-50-7; Molecular Formula: C₈H₆BrN₃O), is a member of this important class of heterocyclic compounds.[1][2] Its structure, featuring a bromophenyl moiety, offers a handle for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[2] This document outlines the expected spectroscopic characteristics and a general synthetic route for this compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 11.0 - 12.0Singlet (broad)1HN-H (Triazole)
~ 8.0 - 8.2Singlet1HC-H (Triazole)
~ 7.6 - 7.8Doublet2HAr-H (ortho to Br)
~ 7.4 - 7.6Doublet2HAr-H (meta to Br)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 155 - 160C=O (Triazole)
~ 140 - 145C-H (Triazole)
~ 135 - 138Ar-C (quaternary, attached to N)
~ 132 - 134Ar-C (ortho to Br)
~ 128 - 130Ar-C (meta to Br)
~ 120 - 125Ar-C (quaternary, attached to Br)

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group
~ 3200 - 3400N-H Stretch
~ 1680 - 1720C=O Stretch (Amide)
~ 1580 - 1620C=N Stretch (Triazole ring)
~ 1480 - 1520C=C Stretch (Aromatic ring)
~ 1000 - 1100C-Br Stretch

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data
m/zAssignment
240/242[M]⁺ (Molecular ion peak, isotopic pattern for Br)
239/241[M-H]⁺

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following section details a general methodology for the synthesis and spectroscopic analysis of this compound. This protocol is adapted from established procedures for the synthesis of similar 4-aryl-1H-1,2,4-triazol-5(4H)-ones.

Synthesis of this compound

A plausible synthetic route involves the cyclization of a corresponding semicarbazide derivative.

Materials:

  • 4-Bromophenyl isocyanate

  • Hydrazine hydrate

  • Formic acid

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Synthesis of 4-(4-Bromophenyl)semicarbazide: To a solution of 4-bromophenyl isocyanate in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC). The resulting precipitate of 4-(4-bromophenyl)semicarbazide is filtered, washed with cold ethanol, and dried.

  • Cyclization to this compound: The synthesized 4-(4-bromophenyl)semicarbazide is refluxed in an excess of formic acid for several hours. The progress of the cyclization is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water to remove excess formic acid, and then purified by recrystallization from a suitable solvent like ethanol to afford the title compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample should be prepared as a potassium bromide (KBr) pellet.

  • Data is to be collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are to be obtained using a mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • The sample should be dissolved in a suitable solvent like methanol or acetonitrile for ESI-MS.

Workflow and Structural Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound, as well as its chemical structure.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 4-Bromophenyl Isocyanate + Hydrazine Hydrate intermediate 4-(4-Bromophenyl)semicarbazide start->intermediate Reaction end_synthesis This compound intermediate->end_synthesis Cyclization with Formic Acid nmr NMR Spectroscopy (¹H & ¹³C) end_synthesis->nmr ir IR Spectroscopy end_synthesis->ir ms Mass Spectrometry end_synthesis->ms

Caption: Synthetic and analytical workflow for this compound.

Chemical_Structure cluster_structure This compound C8H6BrN3O C₈H₆BrN₃O MW: 240.06 g/mol img

Caption: Chemical structure of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic characteristics of this compound. The predicted data and generalized experimental protocols are intended to aid researchers in the synthesis, identification, and further development of this and related triazole compounds for various scientific applications. The provided workflows and structural diagrams offer a clear and concise visualization to support these research endeavors.

References

Unveiling the Solubility Profile of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the solubility characteristics of the heterocyclic compound 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, a molecule of interest in pharmaceutical and medicinal chemistry. While comprehensive quantitative solubility data across a wide range of solvents remains an area for further investigation, this document synthesizes available information regarding its qualitative solubility and outlines standard experimental protocols for its precise determination. Understanding the solubility of this compound is a critical first step in its journey from laboratory synthesis to potential therapeutic application, influencing everything from reaction kinetics and purification to formulation and bioavailability.

Physicochemical Properties

Before exploring its solubility, it is essential to understand the basic physicochemical properties of this compound.

PropertyValue
Molecular Formula C₈H₆BrN₃O
Molecular Weight 240.06 g/mol
CAS Number 214117-50-7

Qualitative Solubility Insights

Published literature, primarily focusing on the synthesis and application of this compound and its derivatives, provides qualitative insights into its solubility. During synthetic procedures, the compound has been noted to dissolve in certain organic solvents, suggesting at least moderate solubility under specific conditions.

For instance, in the synthesis of related compounds, derivatives of 4-(4-bromophenyl)-4H-1,2,4-triazole have been solubilized in N,N-dimethylformamide (DMF) . Additionally, purification steps involving recrystallization from ethanol indicate its solubility in this protic solvent, particularly at elevated temperatures.

These observations suggest that this compound likely exhibits favorable solubility in polar aprotic solvents like DMF and polar protic solvents such as ethanol. However, without quantitative data, the precise extent of its solubility in these and other solvents at various temperatures remains to be determined.

Experimental Protocol for Solubility Determination: The Gravimetric Method

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum oven

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected solvent in a sealed vial.

  • Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

  • Gravimetric Analysis: A known mass of the clear filtrate is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the filtrate. This can be achieved by heating in a drying oven at a temperature below the decomposition point of the solute or under reduced pressure in a vacuum oven.

  • Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the container.

  • Calculation of Solubility: The solubility can be expressed in various units, such as grams per 100 mL of solvent, mole fraction (x), or mass fraction (w).

    • Mole fraction (x): x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

    • Mass fraction (w): w = m_solute / (m_solute + m_solvent)

    Where:

    • m_solute = mass of the dissolved solute

    • M_solute = molar mass of the solute

    • m_solvent = mass of the solvent

    • M_solvent = molar mass of the solvent

The following diagram illustrates the experimental workflow for determining the solubility of a compound using the gravimetric method.

experimental_workflow start Start step1 Add excess solute to known amount of solvent start->step1 step2 Equilibrate in thermostatic shaker bath step1->step2 step3 Allow undissolved solid to settle step2->step3 step4 Withdraw and filter supernatant step3->step4 step5 Weigh a known mass of the filtrate step4->step5 step6 Evaporate the solvent step5->step6 step7 Weigh the dried solute step6->step7 step8 Calculate solubility (mole fraction, mass fraction) step7->step8 end_node End step8->end_node

Gravimetric Solubility Determination Workflow

Logical Relationship in Solubility Studies

The process of conducting and analyzing solubility data follows a logical progression, starting from experimental measurements and leading to thermodynamic modeling, which can provide deeper insights into the dissolution process.

logical_relationship exp_data Experimental Solubility Measurement (e.g., Gravimetric) data_analysis Data Analysis and Correlation exp_data->data_analysis applications Applications in Drug Development (Formulation, Crystallization) exp_data->applications thermo_model Thermodynamic Modeling (e.g., Apelblat, van't Hoff) data_analysis->thermo_model diss_params Calculation of Dissolution Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) thermo_model->diss_params diss_params->applications

Logical Flow of Solubility Research

Conclusion and Future Directions

While direct, quantitative solubility data for this compound is not extensively reported in the public domain, qualitative evidence suggests its solubility in polar organic solvents. For drug development professionals, the lack of comprehensive solubility data highlights a critical knowledge gap. Systematic solubility studies in a variety of pharmaceutically relevant solvents (e.g., water, ethanol, acetone, polyethylene glycols) at different temperatures are imperative. Such data would not only be invaluable for optimizing synthetic and purification processes but would also be fundamental for the rational design of dosage forms and for predicting the in vivo behavior of this promising compound. The experimental and logical frameworks provided herein offer a roadmap for undertaking these essential investigations.

Tautomeric Landscape of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the tautomeric phenomena in 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide elucidates the structural diversity arising from prototropic tautomerism, presenting a detailed examination of the potential annular (1H, 2H, 4H) and keto-enol tautomeric forms. While quantitative data for the title compound is not extensively published, this guide synthesizes findings from closely related 1,2,4-triazol-5-one analogs to provide a robust predictive framework for its tautomeric behavior. Detailed experimental and computational methodologies for the characterization of these tautomers, including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations, are presented. This guide aims to serve as a critical resource for researchers and scientists in understanding and manipulating the tautomeric equilibrium of this and related molecular scaffolds.

Introduction to Tautomerism in 1,2,4-Triazol-5-one Systems

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] The functionality of these molecules is profoundly influenced by their structural dynamics, particularly prototropic tautomerism. The 1,2,4-triazol-5-one core can exist in multiple tautomeric forms, primarily the 1H, 2H, and 4H annular isomers, in addition to keto-enol tautomers.[1] The equilibrium between these forms is a delicate balance governed by factors such as the electronic nature of substituents, solvent polarity, temperature, and pH.[1] Understanding and controlling this tautomeric balance is critical for drug development, as the predominant tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

For this compound, the presence of the bromophenyl substituent at the N4 position simplifies the annular tautomerism landscape but introduces electronic effects that influence the stability of the remaining tautomeric and prototropic forms.

Potential Tautomers of this compound

The primary tautomeric considerations for this compound involve the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic oxygen atom. This leads to an equilibrium between the keto (amide) forms and the enol (hydroxy) form.

The key tautomeric forms are:

  • 1H-keto tautomer: The proton resides on the N1 atom.

  • 2H-keto tautomer: The proton resides on the N2 atom.

  • 5-hydroxy (enol) tautomer: The proton is on the exocyclic oxygen, forming a hydroxyl group. This can also be considered as the 5-hydroxy-1H tautomer.

Due to the substitution at the N4 position, a 4H tautomer is not possible for this specific molecule.

Tautomers cluster_keto Keto (Amide) Forms cluster_enol Enol (Hydroxy) Form 1H_keto 1H_keto 2H_keto 2H_keto 1H_keto->2H_keto Annular Tautomerism 5_hydroxy 5_hydroxy 1H_keto->5_hydroxy Keto-Enol Tautomerism

Figure 1: Tautomeric equilibria in this compound.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is typically quantified by the difference in their Gibbs free energy (ΔG) or electronic energy (ΔE). These values are determined through quantum chemical calculations and can be corroborated by experimental population assessments.

Below is a table summarizing representative computational data for analogous compounds, which can be used to infer the likely stability landscape of the title compound.

Tautomer TypeAnalogous CompoundMethodΔE (kcal/mol) (Relative to most stable)Reference
1H-keto 1-Nitroso-1,2,4-triazol-5-one-2-oxideDFT-B3LYP/aug-cc-pVDZ0.00[2]
2H-keto 1-Nitroso-1,2,4-triazol-5-one-2-oxideDFT-B3LYP/aug-cc-pVDZ> 4.0[2]
4H-keto 1-Nitroso-1,2,4-triazol-5-one-2-oxideDFT-B3LYP/aug-cc-pVDZ0.00 (similar to 1H)[2]
Enol 3-Nitro-1,2,4-triazol-5-one (NTO)MP2/6-311+G**~4.0[2]

Note: The data presented is for illustrative purposes based on similar structures. The 4H tautomer is not possible for the title compound.

Experimental and Computational Protocols

A combined approach of experimental spectroscopy, crystallography, and computational modeling is essential for a thorough investigation of tautomerism.

Workflow cluster_synthesis Synthesis cluster_analysis Characterization & Analysis S1 Starting Materials (4-Bromophenylhydrazine, Urea) S2 Cyclization Reaction S1->S2 S3 Purification (Recrystallization) S2->S3 A1 NMR Spectroscopy (¹H, ¹³C, ¹⁵N) S3->A1 A2 UV-Vis Spectroscopy S3->A2 A3 X-ray Crystallography (Solid State) S3->A3 A5 Elucidation of Predominant Tautomer(s) in Solution & Solid State A4 Computational Modeling (DFT Calculations) A4->A1 Predicts Spectra & Relative Energies A4->A2 Predicts Spectra & Relative Energies

Figure 2: Integrated workflow for the investigation of tautomerism.

Synthesis Protocol

A representative synthesis of 4-aryl-1H-1,2,4-triazol-5(4H)-ones involves the cyclization of the corresponding semicarbazide. A general one-pot method adapted from the synthesis of related urazoles is as follows:[3]

  • Formation of Carbamate: To a solution of 4-bromoaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add ethyl chloroformate (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Formation of Semicarbazide: Add ethyl carbazate (1.2 equivalents) to the reaction mixture and reflux for 12 hours.

  • Cyclization: Cool the mixture and add a solution of sodium ethoxide (2 equivalents) in ethanol. Reflux the mixture for an additional 8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with 2M HCl to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to yield this compound.

NMR Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers.

  • ¹H NMR: The position of the N-H proton signal can help distinguish between the 1H and 2H tautomers. In DMSO-d₆, the N-H proton of the triazole ring is expected to appear as a broad singlet.

  • ¹³C NMR: The chemical shift of the C5 carbon is particularly informative. It will appear at a lower field in the keto forms (C=O) compared to the enol form (C-OH).

  • ¹⁵N NMR: This technique can provide direct evidence for the location of the proton on the nitrogen atoms of the triazole ring, thus differentiating between the 1H and 2H tautomers.

UV-Vis Spectroscopy

The electronic transitions within the molecule differ for each tautomer, leading to distinct UV-Vis absorption spectra. By comparing the experimental spectrum with spectra predicted for different tautomers via computational methods (e.g., Time-Dependent DFT), the predominant form in a given solvent can be identified.[4] The keto forms typically exhibit π → π* transitions, and the position of the λ_max can be sensitive to the tautomeric form and solvent polarity.[5][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively identifying the tautomeric form present in the crystal lattice. For instance, the crystal structure of the related 1-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one confirmed the presence of the 1H-keto tautomer in the solid state.[7] A similar outcome would be expected for the 4-(4-Bromophenyl) derivative.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in both the gas phase and in solution (using solvent models like SMD).[4]

  • Methodology:

    • Construct the 3D structures of all possible tautomers (1H-keto, 2H-keto, 5-hydroxy).

    • Perform geometry optimization and frequency calculations using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)).

    • Calculate the Gibbs free energies (G) for each optimized structure.

    • The relative stability (ΔG) of each tautomer can then be determined, and the Boltzmann distribution can be used to predict their equilibrium populations at a given temperature.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug design and materials science. This guide has outlined the potential tautomeric forms—primarily the 1H-keto, 2H-keto, and 5-hydroxy tautomers. Based on data from analogous systems, the keto forms are predicted to be significantly more stable than the enol form, with the 1H-keto tautomer likely being the most predominant species in both solution and the solid state. A multi-faceted approach combining synthesis, advanced spectroscopic techniques (NMR, UV-Vis), X-ray crystallography, and computational modeling is essential for a complete characterization of the tautomeric landscape of this important heterocyclic compound.

References

Potential Biological Activities of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. The incorporation of a 4-bromophenyl substituent at the N-4 position of the 1H-1,2,4-triazol-5(4H)-one core is a strategic approach to modulate lipophilicity and electronic properties, potentially enhancing biological activity. This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological activities of this class of compounds, drawing upon data from structurally related analogs to highlight their therapeutic promise.

Synthesis and Characterization

Derivatives of 4-(4-bromophenyl)-1H-1,2,4-triazol-5(4H)-one are typically synthesized through multi-step reactions. A common synthetic route involves the initial reaction of 4-bromoaniline with an appropriate reagent to form a semicarbazide or thiosemicarbazide intermediate. This intermediate is then cyclized to form the 1,2,4-triazole ring. Further modifications at the C-3 and C-5 positions of the triazole ring can be achieved through various reactions to yield a library of derivatives.

Characterization of these synthesized compounds is crucial for confirming their structure and purity. Standard analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure by identifying the chemical environment of protons and carbon atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as C=O, C=N, and N-H bonds within the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N) in the compound, which is then compared with the calculated theoretical values.

Potential Biological Activities

While comprehensive biological data for a complete series of this compound derivatives is not extensively documented in a single study, research on structurally similar compounds, particularly those with a 4-bromophenyl moiety attached to a 1,2,4-triazole core, reveals significant potential in several therapeutic areas. These include antimicrobial, anticancer, and enzyme inhibitory activities.

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents. The presence of a halogenated phenyl ring can enhance the antimicrobial properties of these compounds. Studies on related structures have demonstrated notable activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Structurally Related 4-(4-Bromophenyl)-1,2,4-triazole Derivatives

Compound IDR Group (at C-5)Test OrganismMIC (µg/mL)Reference
1a 4-ChlorophenylBacillus subtilis31.25[1]
1b 4-Chlorophenyl with N-pyrrolidinylmethylBacillus subtilis31.25[1]
1c 4-Chlorophenyl with N-diethylaminomethylBacillus subtilis31.25[1]

Note: The compounds listed are 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives, which are structurally similar to the core topic.[1]

Numerous 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. The data from related bromophenyl-triazole compounds suggests that the this compound scaffold could be a promising starting point for the development of novel anticancer drugs.

Table 2: Anticancer Activity of Structurally Related Bromophenyl-Triazole Derivatives

Compound SeriesCancer Cell LineIC50 (µM)Reference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsSNB-75 (CNS Cancer)PGI of 41.25% at 10-5 M for compound 4e[2]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsUO-31 (Renal Cancer)PGI of 37.17% at 10-5 M for compound 4f[2]
4-(4-Bromophenyl)-thiazol-2-amine derivativesMCF7 (Breast Cancer)Comparable to 5-fluorouracil for compound p2[3]

Note: PGI refers to Percent Growth Inhibition. The compounds listed are structurally related but are not exact derivatives of this compound.

The 1,2,4-triazole nucleus is a versatile scaffold for designing enzyme inhibitors. Derivatives have shown inhibitory activity against a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. This suggests potential applications in the treatment of neurodegenerative diseases and diabetes.

Table 3: Enzyme Inhibition by Structurally Related 1,2,4-Triazole Derivatives

Compound IDEnzymeIC50 (µM)Reference
12d AChE0.73 ± 0.54[4]
12m BChE0.038 ± 0.50[4]
12d α-Glucosidase36.74 ± 1.24[4]
12m Urease19.35 ± 1.28[4]

Note: The compounds listed are 1,2,4-triazole bearing azinane analogues and do not contain the 4-(4-bromophenyl) substituent.[4] This data is presented to illustrate the potential of the broader triazole class as enzyme inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments based on the available literature for triazole derivatives.

A generalized synthetic workflow for the creation of a library of this compound derivatives is outlined below. This process typically starts with a commercially available starting material, 4-bromoaniline, and proceeds through several key chemical transformations.

G cluster_start Starting Material cluster_intermediate1 Intermediate Formation cluster_cyclization Ring Formation cluster_derivatization Derivatization 4-Bromoaniline 4-Bromoaniline Semicarbazide/Thiosemicarbazide Semicarbazide/Thiosemicarbazide 4-Bromoaniline->Semicarbazide/Thiosemicarbazide Reaction with Urea/Thiourea derivative Triazol-5-one/thione Core Triazol-5-one/thione Core Semicarbazide/Thiosemicarbazide->Triazol-5-one/thione Core Cyclization (e.g., base-catalyzed) Substituted Derivatives Substituted Derivatives Triazol-5-one/thione Core->Substituted Derivatives Substitution at C3 (e.g., Alkylation, Arylation)

A generalized synthetic workflow for this compound derivatives.
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a standardized concentration (e.g., 105 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated for 24-48 hours at the appropriate temperature.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

  • Inhibition Assay: The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the triazole ring and the phenyl ring. Future research should focus on a systematic exploration of the structure-activity relationship by synthesizing a diverse library of derivatives with various substituents at the C-3 position. This will enable the identification of key structural features that govern the observed biological activities.

Furthermore, mechanistic studies are warranted to elucidate the mode of action of the most potent compounds. This could involve investigating their interactions with specific molecular targets, such as enzymes or receptors, and exploring their effects on relevant signaling pathways. The integration of computational modeling and molecular docking studies can provide valuable insights into the binding interactions of these compounds with their biological targets, thereby guiding the rational design of more potent and selective derivatives.

The logical relationship between the synthesis of a compound library and the subsequent biological evaluation to establish a structure-activity relationship is a fundamental concept in drug discovery.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Core_Scaffold 4-(4-Bromophenyl)-1H-1,2,4- triazol-5(4H)-one Core Compound_Library Library of Derivatives (Varying R groups) Core_Scaffold->Compound_Library Derivatization Screening In vitro Screening (Antimicrobial, Anticancer, etc.) Compound_Library->Screening Data Quantitative Data (MIC, IC50) Screening->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Compound_Library Iterative Design

The iterative cycle of drug discovery for novel triazole derivatives.

References

A Comprehensive Review of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one: Synthesis, Potential Biological Activities, and Future Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including antifungal, anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This technical guide provides an in-depth literature review of a specific derivative, 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] While extensive research has been conducted on the broader class of 1,2,4-triazoles, this review will focus on the available data for this specific chemical entity and its closely related analogs, highlighting its synthetic pathways, known biological activities, and areas warranting further investigation.

Chemical Properties and Synthesis

Molecular Structure and Properties

PropertyValueReference
CAS Number 214117-50-7[4]
Molecular Formula C₈H₆BrN₃O[4]
Molecular Weight 240.06 g/mol [4]

Synthetic Approaches

A plausible synthetic pathway can be extrapolated from the synthesis of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.[1] The general method involves the cyclization of a corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamide.[1] This intermediate is typically obtained from the reaction of a carboxylic acid hydrazide with an aryl isothiocyanate.[1]

A potential synthetic scheme for this compound could involve the reaction of 4-bromophenyl isocyanate with semicarbazide, followed by cyclization.

Experimental Workflow: General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization A Carboxylic Acid Hydrazide C 2-Acyl-N-(4-aryl)hydrazine- 1-carbothioamide A->C Reaction B Aryl Isothiocyanate B->C D 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol C->D Base-catalyzed cyclization G cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare 60 human cancer cell lines C Incubate cells with a single dose of the compound (10⁻⁵ M) A->C B Dissolve test compound in DMSO B->C D Incubate for 48 hours C->D E Measure cell viability using Sulforhodamine B (SRB) assay D->E F Calculate Percent Growth and Growth Inhibition E->F G A 1,2,4-Triazole Derivative B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D Cell Cycle Arrest C->D E Apoptosis C->E

References

An In-Depth Technical Guide to 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one: Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the synthesis and known applications of the heterocyclic compound 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. This molecule, identified by the CAS number 214117-50-7, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the realms of antifungal and anticancer research.[1][2] This document details a plausible synthetic pathway based on established methodologies for analogous structures, summarizes its physicochemical properties, and explores its role as a building block in medicinal chemistry.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[3] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties. The subject of this guide, this compound, is a key synthetic intermediate that incorporates the 1,2,4-triazol-5(4H)-one core functionalized with a 4-bromophenyl group. This substitution pattern provides a valuable handle for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 214117-50-7[2]
Molecular Formula C₈H₆BrN₃O[2]
Molecular Weight 240.06 g/mol [2]
Appearance Solid
Storage Sealed in a dry environment at room temperature.[4]

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound can be logically envisioned to proceed through the reaction of 4-bromophenyl isocyanate with a suitable hydrazine derivative, followed by cyclization. A plausible two-step synthesis is outlined below.

Synthetic Pathway 4-Bromophenyl isocyanate 4-Bromophenyl isocyanate Intermediate Intermediate 4-Bromophenyl isocyanate->Intermediate Step 1: Addition Hydrazine derivative Hydrazine derivative Hydrazine derivative->Intermediate This compound This compound Intermediate->this compound Step 2: Cyclization

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known methods for the synthesis of related 4-aryl-1,2,4-triazol-5-ones. Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Synthesis of 1-(4-Bromophenyl)-4-ethoxycarbonylsemicarbazide (Intermediate)

  • To a stirred solution of ethyl carbazate (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran), add 4-bromophenyl isocyanate (1.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate semicarbazide.

Step 2: Cyclization to this compound

  • Dissolve the 1-(4-Bromophenyl)-4-ethoxycarbonylsemicarbazide intermediate (1.0 eq) in an aqueous solution of a base (e.g., 2 M sodium hydroxide).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the cyclization by TLC.

  • After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., 2 M hydrochloric acid) to a pH of approximately 5-6.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization to afford pure this compound.

Role in Drug Discovery and Development

This compound is primarily utilized as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromophenyl moiety allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at this position. The triazolone ring itself can also be further functionalized.

Precursor for Antifungal and Anticancer Agents

The literature suggests that this compound is an intermediate in the development of novel antifungal and anticancer agents.[1][2] The 1,2,4-triazole core is a well-established pharmacophore in many clinically used antifungal drugs, such as fluconazole and itraconazole, which act by inhibiting lanosterol 14α-demethylase. While no specific biological data for this compound itself has been identified in the reviewed literature, its derivatives are actively being investigated for these properties.

The general workflow for utilizing this intermediate in a drug discovery program is depicted below.

Drug Discovery Workflow A Synthesis of This compound B Chemical Modification (e.g., Cross-Coupling Reactions) A->B C Library of Derivatives B->C D Biological Screening (e.g., Antifungal/Anticancer Assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F

Caption: Workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a scaffold in medicinal chemistry. While detailed information on its initial discovery and specific biological activity is sparse in the public domain, its role as a key intermediate in the synthesis of potential antifungal and anticancer agents is evident. The proposed synthetic pathway provides a reliable starting point for its preparation in a laboratory setting. Further research into the biological activities of this core structure and its derivatives is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Synthesis of Bioactive Molecules from 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potentially bioactive molecules derived from the versatile starting material, 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. This guide outlines synthetic strategies for the derivatization of the triazolone core, focusing on N-alkylation and the introduction of Schiff base moieties to generate novel molecular entities for drug discovery and development. Detailed experimental procedures, data presentation, and visualizations of relevant biological pathways are provided to support researchers in this field.

Introduction

The 1,2,4-triazole nucleus is a privileged heterocyclic structure in medicinal chemistry, integral to the pharmacodynamic and pharmacokinetic properties of numerous approved drugs. The inherent chemical functionalities of the triazole ring, including its capacity for hydrogen bonding and dipole interactions, make it an excellent scaffold for designing molecules that can effectively interact with biological targets. The starting material, this compound, offers multiple reaction sites for synthetic modification, allowing for the creation of diverse chemical libraries. The bromine atom on the phenyl ring provides a handle for further cross-coupling reactions, while the nitrogen and oxygen atoms of the triazolone ring can be functionalized to introduce a variety of substituents, thereby modulating the biological activity of the resulting compounds.

This application note focuses on two primary synthetic routes: N-alkylation to introduce various side chains and the synthesis of Schiff bases from the corresponding amino-triazolone derivative. These modifications are known to influence the lipophilicity, steric bulk, and electronic properties of the parent molecule, which can significantly impact its biological efficacy.

Data Presentation: Biological Activities of Related Triazole Derivatives

While specific quantitative data for derivatives of this compound are not extensively available in the current literature, the following tables summarize the biological activities of structurally related 1,2,4-triazole derivatives to provide a rationale for the synthetic routes presented.

Table 1: Antibacterial Activity of 4-Aryl-1,2,4-triazole-3-thione Derivatives

Compound IDR GroupTest OrganismMIC (µg/mL)Reference
1a Pyrrolidinyl-methylBacillus subtilis31.25[1]
1b Diethylamino-methylBacillus subtilis31.25[1]
Reference CefuroximeBacillus subtilis31.25[1]
Reference AmpicillinBacillus subtilis62.5[1]
Note: These compounds are derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a close structural analog.

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2a MCF-7 (Breast)6.43[2]
2a Hela (Cervical)5.6[2]
2a A549 (Lung)21.1[2]
2b MCF-7 (Breast)7.32[3]
2b Hela (Cervical)6.87[3]
2b DU-145 (Prostate)15.40[3]
Note: Compound 2a is a 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione derivative. Compound 2b has a methyl group in the ortho position of the phenyl ring.

Experimental Protocols

The following protocols are based on established synthetic methodologies for 1,2,4-triazol-5-one derivatives and can be adapted for the specific starting material, this compound.

Protocol 1: Synthesis of N-Alkylated this compound Derivatives

This protocol describes the N-alkylation of the triazolone ring, a common strategy to introduce diverse functional groups.

Materials:

  • This compound

  • Appropriate alkyl or benzyl halide (e.g., ethyl bromide, benzyl chloride)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Distilled water

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the N-alkylated derivative.

Protocol 2: Synthesis of 4-Amino-4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

This intermediate is a precursor for the synthesis of Schiff bases. The protocol is adapted from the synthesis of similar 4-amino-triazolones.[4][5]

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Suspend this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) to the suspension.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the precipitate is filtered, washed with cold ethanol, and dried to yield 4-Amino-4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one.

Protocol 3: Synthesis of Schiff Bases from 4-Amino-4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

This protocol describes the condensation reaction between the amino-triazolone and an aromatic aldehyde to form a Schiff base.[4][6]

Materials:

  • 4-Amino-4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve equimolar amounts of 4-Amino-4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one and the desired aromatic aldehyde in warm ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the mixture to cool to room temperature. The resulting solid precipitate is collected by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol-water mixture) to obtain the pure Schiff base derivative.

Visualization of Synthetic Pathways and Biological Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflows and potential biological signaling pathways.

Synthesis_Workflow cluster_alkylation N-Alkylation cluster_schiff_base Schiff Base Formation start This compound reagent1 Alkyl/Benzyl Halide, K₂CO₃, DMF start->reagent1 Protocol 1 reagent2 Hydrazine Hydrate start->reagent2 Protocol 2 product1 N-Alkylated Derivatives reagent1->product1 intermediate 4-Amino-4-(4-Bromophenyl)- 1H-1,2,4-triazol-5(4H)-one reagent3 Aromatic Aldehyde, Glacial Acetic Acid intermediate->reagent3 Protocol 3 reagent2->intermediate product2 Schiff Base Derivatives reagent3->product2

General synthetic workflow for the derivatization of the starting material.

Antifungal_Pathway Triazole Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked Conversion Disruption Membrane Disruption & Inhibition of Fungal Growth CYP51->Disruption Lanosterol Lanosterol Lanosterol->CYP51 FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Essential Component FungalCellMembrane->Disruption

Proposed antifungal mechanism of action for triazole derivatives.

Anticancer_Pathway cluster_pi3k PI3K/AKT Pathway cluster_tubulin Microtubule Dynamics Triazole Triazole Derivative AKT AKT Triazole->AKT Inhibits Tubulin Tubulin Polymerization Triazole->Tubulin Inhibits PI3K PI3K PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Microtubules Microtubule Formation Tubulin->Microtubules CellCycle Cell Cycle Arrest & Apoptosis Microtubules->CellCycle

Potential anticancer signaling pathways targeted by triazole derivatives.

Conclusion

The synthetic protocols and biological context provided in this application note offer a foundational framework for researchers to explore the synthesis of novel bioactive molecules from this compound. The adaptability of the triazolone scaffold, coupled with the potential for diverse biological activities, makes it an attractive starting point for the development of new therapeutic agents. Further screening of the synthesized derivatives against a panel of microbial strains and cancer cell lines is warranted to elucidate their specific biological activities and mechanisms of action.

References

Application Notes and Protocols for Antifungal Drug Design Using 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, primarily due to its ability to inhibit fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[1][2] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one is a valuable starting material for the synthesis of novel triazole-based antifungal candidates. The presence of the bromophenyl moiety offers a site for further chemical modification to optimize antifungal activity, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for the utilization of this compound in the design and evaluation of new antifungal drugs. Detailed protocols for the synthesis of a candidate compound, in vitro antifungal susceptibility testing, cytotoxicity evaluation, and investigation of the mechanism of action are provided.

Proposed Drug Design and Synthesis

A proposed synthetic route for a novel antifungal candidate starting from this compound is outlined below. This scheme is based on established synthetic methodologies for similar 1,2,4-triazole derivatives.[3]

DOT Script for Synthetic Pathway

Synthetic Pathway start This compound intermediate1 4-(4-Bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl intermediate start->intermediate1 Thionation (e.g., Lawesson's reagent) intermediate2 S-alkylated intermediate intermediate1->intermediate2 Alkylation (e.g., 2-bromo-1-(2,4-difluorophenyl)ethan-1-one) final_product Final Antifungal Candidate intermediate2->final_product Reduction (e.g., NaBH4)

Caption: Proposed synthesis of a novel antifungal agent.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized 4-(4-Bromophenyl)-1,2,4-triazole derivative

  • Fluconazole (control)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Sterile, flat-bottomed 96-well plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compound and fluconazole in DMSO to a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solutions in RPMI-1640 medium in the 96-well plates to achieve final concentrations ranging from 0.03 to 16 µg/mL.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, determined visually or by reading the absorbance at 530 nm.

Data Presentation:

CompoundFungal StrainMIC (µg/mL)
Candidate Compound Candida albicans[Insert Data]
Cryptococcus neoformans[Insert Data]
Aspergillus fumigatus[Insert Data]
Fluconazole Candida albicans[Insert Data]
Cryptococcus neoformans[Insert Data]
Aspergillus fumigatus[Insert Data]

DOT Script for Experimental Workflow

Antifungal Susceptibility Testing Workflow prep_stock Prepare Stock Solutions (Compound & Fluconazole in DMSO) serial_dilution Perform Serial Dilutions in RPMI-1640 prep_stock->serial_dilution inoculation Inoculate 96-well Plates serial_dilution->inoculation prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) prep_inoculum->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation mic_determination Determine MIC (Visual or Spectrophotometric Reading) incubation->mic_determination

Caption: Workflow for MIC determination.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the synthesized compound against a human cell line to determine its therapeutic window.

Materials:

  • Synthesized 4-(4-Bromophenyl)-1,2,4-triazole derivative

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the human cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Candidate Compound HEK293[Insert Data]
HepG2[Insert Data]
Protocol 3: Ergosterol Quantification Assay

This protocol is used to investigate if the synthesized compound inhibits the ergosterol biosynthesis pathway, which is the primary mechanism of action for triazole antifungals.

Materials:

  • Synthesized 4-(4-Bromophenyl)-1,2,4-triazole derivative

  • Fungal cells (Candida albicans)

  • KOH in methanol (25% w/v)

  • n-heptane

  • Sterile water

  • Ergosterol standard

  • HPLC system with a C18 column

Procedure:

  • Fungal Culture and Treatment: Grow Candida albicans in a suitable broth to mid-log phase. Treat the cells with the synthesized compound at its MIC and 0.5x MIC for a defined period (e.g., 16 hours). Include an untreated control.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with sterile water, and record the wet weight. Add 3 mL of 25% KOH in methanol and vortex vigorously. Incubate at 85°C for 1 hour for saponification.

  • Sterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes and allow the layers to separate. Transfer the upper n-heptane layer to a new tube.

  • Sample Preparation for HPLC: Evaporate the n-heptane extract to dryness under a stream of nitrogen. Re-dissolve the residue in a known volume of methanol.

  • HPLC Analysis: Inject the sample into the HPLC system. Ergosterol is detected by its characteristic absorption spectrum with peaks at 282 nm.

  • Quantification: Create a standard curve using known concentrations of the ergosterol standard. Quantify the amount of ergosterol in the samples by comparing their peak areas to the standard curve.

Data Presentation:

TreatmentErgosterol Content (% of Control)
Untreated Control 100
Candidate Compound (0.5x MIC) [Insert Data]
Candidate Compound (MIC) [Insert Data]

DOT Script for Mechanism of Action Pathway

Ergosterol Biosynthesis Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene ... lanosterol Lanosterol squalene->lanosterol ... ergosterol Ergosterol lanosterol->ergosterol ... membrane Fungal Cell Membrane ergosterol->membrane Incorporation candidate_compound 4-(4-Bromophenyl)-1,2,4-triazole Derivative cyp51 Lanosterol 14α-demethylase (CYP51) candidate_compound->cyp51 Inhibition

Caption: Inhibition of ergosterol biosynthesis.

Conclusion

The protocols and guidelines presented here provide a robust framework for researchers engaged in the design and development of novel antifungal agents based on the this compound scaffold. By following these methodologies, researchers can systematically synthesize, evaluate, and optimize new triazole derivatives with the potential to address the growing threat of fungal infections. The combination of chemical synthesis, in vitro efficacy and safety profiling, and mechanistic studies is crucial for the successful progression of new antifungal candidates towards clinical development.

References

Application Notes and Protocols for N-Alkylation of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of diverse compound libraries with modulated pharmacological properties. The 4-(4-bromophenyl)-1H-1,2,4-triazol-5(4H)-one core is a key pharmacophore in various biologically active molecules. The introduction of alkyl substituents on the triazolone ring can significantly impact potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the N-alkylation of this compound, focusing on regioselectivity and offering methods for conventional and microwave-assisted synthesis.

Reaction Overview and Regioselectivity

The N-alkylation of this compound involves the deprotonation of the N-H bond followed by nucleophilic attack on an alkylating agent. A primary challenge in the alkylation of 1,2,4-triazole systems is controlling regioselectivity, as alkylation can potentially occur at different nitrogen atoms. For the target molecule, the likely positions for alkylation are the N1 and N2 atoms of the triazole ring. The electronic and steric effects of the 4-bromophenyl substituent at the N4 position and the carbonyl group at the C5 position will influence the nucleophilicity of the other nitrogen atoms and, consequently, the regiochemical outcome of the reaction. It is common to obtain a mixture of N1 and N2 alkylated isomers, which may require chromatographic separation.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented: a classical base-mediated approach and a rapid microwave-assisted synthesis.

Protocol 1: Classical Base-Mediated N-Alkylation

This method is a robust and widely applicable procedure for N-alkylation using common laboratory reagents.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add the base, either potassium carbonate (1.5-2.0 eq) or cesium carbonate (1.2-1.5 eq), to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and obtain the pure N-alkylated products.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol offers a significant reduction in reaction time and can lead to improved yields and cleaner reaction profiles.

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Microwave-safe reaction vessel with a stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), the alkyl halide (1.2-1.5 eq), and potassium carbonate (2.0 eq).

  • Add a suitable solvent such as DMF or acetonitrile.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the reaction mixture to remove the inorganic base.

  • Remove the solvent under reduced pressure.

  • Analyze the crude product to determine the isomeric ratio and purify by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of this compound. Please note that yields are representative and can vary based on the specific substrate and reaction scale.

Table 1: Comparison of Reaction Conditions for N-Alkylation

ParameterClassical MethodMicrowave-Assisted Method
Temperature 60-80 °C100-150 °C
Reaction Time 4-24 hours10-30 minutes
Typical Base K₂CO₃, Cs₂CO₃K₂CO₃
Typical Solvent DMFDMF, MeCN
Pressure AtmosphericElevated (in sealed vessel)

Table 2: Representative N-Alkylation Reactions and Yields

Alkylating AgentMethodBaseSolventTimeTemperature (°C)Yield (%)
Methyl IodideClassicalK₂CO₃DMF12 h6085-95
Ethyl BromideClassicalCs₂CO₃DMF18 h7080-90
Benzyl BromideClassicalK₂CO₃DMF8 h7090-98
Methyl IodideMicrowaveK₂CO₃DMF15 min120>90
Ethyl BromideMicrowaveK₂CO₃MeCN20 min130>85
Benzyl BromideMicrowaveK₂CO₃DMF10 min120>95

Yields are for the combined mixture of regioisomers. The ratio of N1 to N2 isomers will depend on the specific alkylating agent and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation, workup, and purification process.

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine Triazolone, Base, and Solvent B 2. Add Alkylating Agent A->B C 3. Heat (Conventional or Microwave) B->C D 4. Quench Reaction (e.g., with water) C->D E 5. Extraction with Organic Solvent D->E F 6. Wash, Dry, and Concentrate E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, MS) G->H

Caption: General workflow for the N-alkylation of this compound.

Regioselectivity in N-Alkylation

The potential outcomes of the N-alkylation reaction are depicted in the following diagram, highlighting the formation of N1 and N2 regioisomers.

G cluster_products Possible Products Start This compound + Alkyl Halide (R-X) N1_isomer N1-Alkyl Isomer Start->N1_isomer Base, Solvent, Heat N2_isomer N2-Alkyl Isomer Start->N2_isomer Base, Solvent, Heat

Application Notes and Protocols for the Reaction of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one with various electrophiles, including N-alkylation, N-acylation, and the Mannich reaction. The resulting derivatives are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 1,2,4-triazole scaffold.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting antifungal, antiviral, anti-inflammatory, and anticancer properties. The functionalization of the this compound core through reactions with electrophiles at the nitrogen and other reactive positions allows for the generation of diverse chemical libraries for drug discovery programs. The bromine atom on the phenyl ring also serves as a useful handle for further synthetic modifications, such as cross-coupling reactions. This document outlines key experimental procedures for the derivatization of this versatile building block.

Reaction of this compound with Electrophiles: An Overview

The primary reactions of this compound with electrophiles occur at the N1 position of the triazole ring. The common electrophilic substitution reactions include N-alkylation, N-acylation, and aminomethylation (Mannich reaction).

G cluster_main Reaction Pathways cluster_reactions cluster_products Start This compound Alkylation N-Alkylation Start->Alkylation Alkyl Halide, Base Acylation N-Acylation Start->Acylation Acyl Halide, Base Mannich Mannich Reaction Start->Mannich Formaldehyde, Secondary Amine Product_A N1-Alkyl Derivatives Alkylation->Product_A Product_B N1-Acyl Derivatives Acylation->Product_B Product_C N1-Aminomethyl Derivatives (Mannich Bases) Mannich->Product_C

Caption: General reaction pathways of this compound.

N-Alkylation with Alkyl Halides

N-alkylation introduces an alkyl group at the N1 position of the triazole ring, which can significantly modulate the compound's lipophilicity and biological activity. Both conventional heating and microwave-assisted methods can be employed.

Experimental Protocol: Microwave-Assisted N-Alkylation

This protocol is adapted from the general procedure for the N-alkylation of 4-aryl-1,2,4-triazoles.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • 20 mL microwave reaction vessel with a stir bar

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 20 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq).

  • Add N,N-dimethylformamide (5 mL).

  • Add the alkyl halide (1.2 mmol, 1.2 eq) to the suspension.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate gradient).

Data Presentation: N-Alkylation Reactions
EntryAlkyl HalideProductReaction Time (min)Yield (%)
1Iodomethane4-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazol-5(4H)-one1585
2Benzyl bromide1-Benzyl-4-(4-bromophenyl)-1H-1,2,4-triazol-5(4H)-one2092
3Ethyl bromoacetateEthyl 2-(4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate2578

Note: The data presented here are representative examples based on similar reactions and may vary depending on the specific substrate and reaction conditions.

N-Acylation with Acyl Halides

N-acylation introduces an acyl group at the N1 position, creating amide derivatives. These derivatives can serve as prodrugs or exhibit unique biological activities.

Experimental Protocol: N-Acylation

Materials:

  • This compound

  • Acyl halide (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice bath

  • Magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol, 1.5 eq) to the solution.

  • Slowly add the acyl halide (1.2 mmol, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation: N-Acylation Reactions
EntryAcyl HalideProductReaction Time (h)Yield (%)
1Acetyl chloride1-Acetyl-4-(4-bromophenyl)-1H-1,2,4-triazol-5(4H)-one288
2Benzoyl chloride1-Benzoyl-4-(4-bromophenyl)-1H-1,2,4-triazol-5(4H)-one390
34-Chlorobenzoyl chloride1-(4-Chlorobenzoyl)-4-(4-bromophenyl)-1H-1,2,4-triazol-5(4H)-one385

Note: The data presented here are representative examples based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Mannich Reaction (Aminomethylation)

The Mannich reaction introduces an aminomethyl group at the N1 position, leading to the formation of Mannich bases. These compounds are known for their diverse pharmacological activities.

Experimental Protocol: Synthesis of Mannich Bases

This protocol is based on general procedures for the Mannich reaction of N-heterocycles.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., morpholine, piperidine, N-methylpiperazine)

  • Ethanol

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol, 1.0 eq) in ethanol (15 mL).

  • Add formaldehyde solution (1.5 mmol, 1.5 eq).

  • Add the secondary amine (1.2 mmol, 1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

G cluster_workflow Mannich Reaction Workflow Start Start: Mix Reactants - this compound - Formaldehyde - Secondary Amine - Ethanol Reflux Reflux (4-6 hours) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Check_Precipitate Precipitate Formed? Cool->Check_Precipitate Filter Filter, Wash, and Dry Check_Precipitate->Filter Yes Concentrate Concentrate Solvent Check_Precipitate->Concentrate No End End: Purified Mannich Base Filter->End Purify Recrystallize Concentrate->Purify Purify->End

Caption: Experimental workflow for the synthesis of Mannich bases.

Data Presentation: Mannich Reactions
EntrySecondary AmineProductReaction Time (h)Yield (%)
1Morpholine4-(4-Bromophenyl)-1-(morpholinomethyl)-1H-1,2,4-triazol-5(4H)-one582
2Piperidine4-(4-Bromophenyl)-1-(piperidin-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one485
3N-Methylpiperazine4-(4-Bromophenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazol-5(4H)-one679

Note: The data presented here are representative examples based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Alkyl halides and acyl halides are corrosive and lachrymatory; handle with care.

  • Formaldehyde is a known carcinogen and should be handled with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described in these application notes provide robust and versatile methods for the derivatization of this compound. These reactions enable the synthesis of a wide range of N-substituted derivatives, which are valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The provided data and workflows serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structural framework, featuring a bromophenyl moiety and a triazolone ring, allows for diverse functionalization, leading to the development of potent therapeutic agents. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility in generating derivatives with significant antimicrobial, anticancer, and enzyme-inhibiting properties. Detailed experimental protocols for the synthesis of key derivatives and the evaluation of their biological activities are also presented.

Synthetic Applications

This compound is a valuable starting material for the synthesis of various heterocyclic systems. A common and significant transformation involves its tautomerization to 4-(4-bromophenyl)-5-mercapto-1H-1,2,4-triazole, which serves as a nucleophile for a variety of electrophilic reagents. This allows for the introduction of diverse substituents at the sulfur atom, leading to a library of derivatives with distinct pharmacological profiles.

A general synthetic workflow for the derivatization of this compound is depicted below.

G A This compound B Tautomerization (e.g., in alkaline medium) A->B C 4-(4-Bromophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole (Thiol Tautomer) B->C D S-Alkylation (e.g., with alkyl/aryl halides) C->D F Mannich Reaction (with formaldehyde and amine) C->F H Condensation (with aldehydes) C->H E S-Substituted Derivatives D->E J J E->J Biological Screening G Mannich Bases F->G G->J I Schiff Bases H->I I->J

Caption: General synthetic pathways for derivatization.

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects. The following sections summarize the key findings and present quantitative data in a structured format.

Antibacterial Activity

Numerous studies have reported the synthesis of 4-(4-bromophenyl)-1,2,4-triazole derivatives with potent antibacterial activity. The primary mechanism of action for many of these compounds is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of these compounds.

Derivative StructureTest OrganismMIC (µg/mL)Reference
4-(4-bromophenyl)-5-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneBacillus subtilis31.25[2]
4-(4-bromophenyl)-5-(4-chlorophenyl)-2-[(diethylamino)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thioneBacillus subtilis31.25[2][3]
4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureus16[4]
4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolBacillus subtilis20[4]
4-(4-bromobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureus-
Anticancer Activity

Derivatives of this compound have emerged as promising candidates for anticancer drug discovery. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) and percent growth inhibition (PGI) are commonly used metrics to evaluate their anticancer potential.

Derivative StructureCancer Cell LineIC50 (µM)PGI (%)Reference
5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amineRenal Cancer (UO-31)-26.68[5][6]
5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amineRenal Cancer (UO-31)-31.14[5][6]
5-(3-Bromophenyl)-N-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amineCNS Cancer (SNB-75)-30.09[5][6]
4-(4-bromophenyl)-N'-(substituted-benzylidene)thiazol-2-amineBreast (MCF7)10.5-[7]
1-(4-(4-bromophenyl)-5-(substituted)-1H-1,2,4-triazol-1-yl)ethanoneBreast (MCF-7)6.43-[8]
1-(4-(4-bromophenyl)-5-(substituted)-1H-1,2,4-triazol-1-yl)ethanoneCervical (HeLa)5.6-[8]
Enzyme Inhibition

The 1,2,4-triazole scaffold is a well-known pharmacophore in the design of enzyme inhibitors.[9] Derivatives of this compound have been investigated for their ability to inhibit various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.

Derivative StructureEnzymeIC50 (µM)Reference
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineAcetylcholinesterase (AChE)0.73 ± 0.54[10][11]
1-(4-toluenesulfonyl)-4-[3-(N-(3-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidineButyrylcholinesterase (BChE)0.038 ± 0.50[10][11]
Benzofuran-linked 1,2,4-triazole derivativeAcetylcholinesterase (AChE)0.55 ± 1.00[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and for conducting the primary biological assays.

Synthesis of 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a key thiol intermediate which can be further derivatized.[13]

Materials:

  • 4-Bromoaniline

  • Carbon disulfide

  • Sodium chloroacetate

  • Hydrazine hydrate

  • Benzoyl chloride

  • Cesium carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Synthesis of 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound is synthesized starting from 4-bromoaniline according to established literature methods.[13] This typically involves reaction with carbon disulfide and subsequent cyclization with a hydrazine derivative, followed by the introduction of the phenyl group.

  • S-alkylation: In a round-bottom flask, dissolve 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (2.11 g, 0.006 mol) in DMF (41 mL).

  • Add cesium carbonate (1.03 g, 0.0038 mol) in small portions and stir for 15 minutes.

  • Slowly add a solution of 2-bromo-1-phenylethanone (1.26 g, 0.006 mol) in DMF (20 mL) to the reaction mixture.

  • Stir the reaction mixture for approximately 24 hours at room temperature.

  • Precipitate the crude product by pouring the reaction mixture into distilled water.

  • Purify the product by recrystallization from ethanol to yield 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one.[13]

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[14][5][9][15][16]

G A Prepare serial dilutions of the test compound in a 96-well microtiter plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect the wells for turbidity. D->E F The MIC is the lowest concentration of the compound that inhibits visible bacterial growth. E->F

Caption: Workflow for MIC determination.

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: From a fresh bacterial culture, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity Screening: Sulforhodamine B (SRB) Assay

This protocol details a common method for evaluating the in vitro anticancer activity of compounds.[2][7][13][17][18]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as antibacterial, anticancer, and enzyme-inhibiting agents. The synthetic versatility of this compound, coupled with the robust biological activities of its derivatives, makes it a promising starting point for the development of novel therapeutics. The protocols provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of new compounds based on this privileged structure. Further research, including in vivo studies and mechanism of action elucidation, is warranted to fully realize the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for the Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2,4-triazoles are a critical class of five-membered heterocyclic compounds containing three nitrogen atoms. Their unique structural features and diverse chemical properties have established them as privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. This document provides detailed experimental protocols for several common and efficient methods for synthesizing 1,2,4-triazole derivatives, including both classical and modern microwave-assisted techniques. The protocols are designed to be a practical guide for researchers in various scientific disciplines.

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydroxylamine via Copper Catalysis

This method offers an economical and versatile route to 3,5-disubstituted 1,2,4-triazoles using readily available nitriles and hydroxylamine. The reaction is catalyzed by an inexpensive copper salt and proceeds through the formation of an amidoxime intermediate, followed by a copper-catalyzed reaction with a second nitrile molecule and subsequent intramolecular cyclization.[1][2][3]

Experimental Protocol:

  • To a solution of hydroxylamine hydrochloride (1.5 mmol) in DMSO (5.0 mL) in a sealed tube, add triethylamine (2.0 mmol).

  • Add the first nitrile (R¹-CN, 1.0 mmol) to the mixture and stir at 80 °C for 2 hours.

  • To the resulting mixture, add the second nitrile (R²-CN, 1.2 mmol) and copper(II) acetate (Cu(OAc)₂, 0.1 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted 1,2,4-triazole.[2]

Quantitative Data Summary:

EntryR¹-CNR²-CNCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1BenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201285
24-ChlorobenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201282
34-MethoxybenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201288
4Thiophene-2-carbonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201275
5AcetonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201265

Workflow Diagram:

G cluster_prep Amidoxime Formation cluster_reaction Cyclization cluster_workup Work-up and Purification reagents1 Hydroxylamine HCl + Triethylamine in DMSO nitrile1 Add R¹-CN heat1 Stir at 80°C for 2h add_reagents Add R²-CN + Cu(OAc)₂ heat1->add_reagents heat2 Heat to 120°C for 12h cool Cool to RT heat2->cool extract Water Quench & Ethyl Acetate Extraction purify Column Chromatography product 3,5-Disubstituted 1,2,4-Triazole purify->product

Caption: Workflow for the Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles.

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Hydrazides and Nitriles

Microwave-assisted organic synthesis (MAOS) significantly reduces reaction times and often improves product yields compared to conventional heating methods.[4][5] This protocol describes a rapid, eco-friendly method for synthesizing 1,2,4-triazoles.

Experimental Protocol:

  • Add aromatic hydrazide (0.005 mol) and a substituted nitrile (0.0055 mol) to a 20 mL microwave reaction vessel containing 10 mL of n-Butanol.

  • Add potassium carbonate (0.0055 mol) to the mixture.

  • Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.

  • After the reaction, cool the vessel. The product, being insoluble in n-butanol, will precipitate.

  • Filter the precipitated substituted 1,2,4-triazole.

  • Recrystallize the crude product from ethanol to obtain the analytically pure product.

Quantitative Data Summary:

EntryHydrazideNitrileBaseSolventTemp. (°C)Time (h)Yield (%)
1BenzohydrazideBenzonitrileK₂CO₃n-Butanol150 (MW)292
24-ChlorobenzohydrazideBenzonitrileK₂CO₃n-Butanol150 (MW)289
34-Methoxybenzohydrazide4-ChlorobenzonitrileK₂CO₃n-Butanol150 (MW)295
4IsonicotinohydrazideBenzonitrileK₂CO₃n-Butanol150 (MW)285

Workflow Diagram:

G cluster_reaction Microwave Reaction cluster_workup Isolation and Purification reagents Hydrazide + Nitrile + K₂CO₃ in n-Butanol microwave Microwave Irradiation at 150°C for 2h cool Cool to RT microwave->cool filter Filter Precipitate recrystallize Recrystallize from Ethanol product 3,5-Disubstituted 1,2,4-Triazole recrystallize->product

Caption: Workflow for the Microwave-Assisted Synthesis of 1,2,4-Triazoles.

Protocol 3: One-Pot, Two-Step Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

This general method allows for the production of 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity and good tolerance of functional groups.[6][7] The sequence involves the in-situ formation of an acylamidine from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to cyclize into the trisubstituted triazole.[3][6][7][8]

Experimental Protocol:

  • To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL), add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol).

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol) to the mixture and stir at room temperature for 30 minutes.

  • Add the monosubstituted hydrazine (1.0 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to give the pure 1,3,5-trisubstituted 1,2,4-triazole.[2]

Quantitative Data Summary:

EntryAmidineCarboxylic AcidHydrazineTemp. (°C)Time (h)Yield (%)
1Benzamidine HClAcetic AcidPhenylhydrazine80690
2Acetamidine HClBenzoic AcidPhenylhydrazine80885
3Benzamidine HCl4-Chlorobenzoic AcidMethylhydrazine80588
44-Methoxybenzamidine HClAcetic AcidPhenylhydrazine80792

Logical Relationship Diagram:

G Amidine Amidine HATU_DIPEA HATU, DIPEA, DMF, RT, 30 min Amidine->HATU_DIPEA CarboxylicAcid Carboxylic Acid CarboxylicAcid->HATU_DIPEA Acylamidine In-situ Acylamidine Intermediate HATU_DIPEA->Acylamidine Heat 80°C, 4-12h Acylamidine->Heat Hydrazine Monosubstituted Hydrazine Hydrazine->Heat Cyclization Cyclization & Dehydration Heat->Cyclization Triazole 1,3,5-Trisubstituted 1,2,4-Triazole Cyclization->Triazole

Caption: Logical flow for the one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.

References

Analytical Techniques for Monitoring Reactions with 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is crucial for optimization, yield maximization, and ensuring the purity of the final product. This document provides detailed application notes and protocols for various analytical techniques to monitor reactions involving the synthesis or modification of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in pharmaceutical and materials science.[1]

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry due to their diverse biological activities. The synthesis of these molecules often involves multi-step reactions that require careful monitoring to ensure the desired outcome. The analytical techniques detailed below provide both qualitative and quantitative insights into the reaction progress, enabling researchers to make informed decisions during the synthetic process.

Chromatographic Techniques

Chromatographic methods are indispensable for separating and identifying components in a reaction mixture.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique ideal for real-time monitoring of reaction progress. It allows for the visualization of the consumption of starting materials and the formation of products.[2][3][4]

Experimental Protocol:

  • Plate Preparation: Use silica gel-precoated TLC plates (e.g., F254).

  • Spotting: Apply a small spot of the reaction mixture, along with spots of the starting materials as references, onto the baseline of the TLC plate using a capillary tube.

  • Elution: Develop the plate in a sealed chamber containing an appropriate mobile phase (eluent). A common starting eluent system for triazole derivatives is a mixture of a non-polar solvent like hexane or benzene and a more polar solvent like ethyl acetate or acetone (e.g., Benzene:Acetone 9:1).[4] The optimal eluent will depend on the specific reactants and products.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm and 365 nm).[2] Staining with agents like potassium permanganate or iodine may also be used if the compounds are not UV-active.

  • Interpretation: The progress of the reaction is monitored by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rf) value for each spot should be calculated.

High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC and UHPLC are powerful quantitative techniques for monitoring reaction conversion and determining the purity of the product. These methods are highly sensitive and reproducible.[5][6]

Experimental Protocol:

  • Instrumentation: Utilize an HPLC or UHPLC system equipped with a UV detector (e.g., photodiode array detector).[6]

  • Column: A reverse-phase C18 column is commonly used for the separation of aromatic and heterocyclic compounds.[5][6]

  • Mobile Phase: A gradient or isocratic mobile phase can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05% orthophosphoric acid) and an organic solvent like acetonitrile or methanol.[5][6]

  • Sample Preparation: Quench a small aliquot of the reaction mixture at specific time points and dilute it with the mobile phase or a suitable solvent.

  • Analysis: Inject the prepared sample into the HPLC system. The elution of compounds is monitored at a specific wavelength (e.g., 220 nm), which should be chosen based on the UV absorbance maxima of the reactants and products.[5]

  • Data Analysis: The reaction progress is monitored by the decrease in the peak area of the starting materials and the increase in the peak area of the product over time. A calibration curve can be generated to quantify the concentration of each component.

Parameter Typical Value
Column C18 (e.g., Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm)[5]
Mobile Phase A 0.05% v/v Orthophosphoric Acid in Water[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 1.0 mL/min[5][6]
Detection UV at 220 nm[5]
Column Temperature 40°C[6]

Spectroscopic Techniques

Spectroscopic methods provide detailed structural information about the molecules in the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C) is one of the most powerful tools for the structural elucidation of organic compounds and for monitoring reaction progress by observing changes in the chemical environment of the nuclei.[3][4][7][8][9]

Experimental Protocol:

  • Sample Preparation: At various time intervals, take an aliquot of the reaction mixture, quench the reaction if necessary, and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2][7]

  • Data Acquisition: Record the ¹H and/or ¹³C NMR spectra.

  • Data Analysis: Monitor the disappearance of characteristic signals of the starting materials and the appearance of new signals corresponding to the product. For example, the formation of the triazole ring can be confirmed by the appearance of specific proton and carbon signals. Integration of the peaks can provide a quantitative measure of the relative amounts of reactants and products.

Typical ¹H and ¹³C NMR Chemical Shifts for Related Triazole Structures:

Nucleus Functional Group Typical Chemical Shift (ppm) Reference
¹HTriazole C-H7.67 - 8.94[8][10]
¹HAromatic-H6.92 - 8.08[3][4]
¹HN-H (Triazole)13.80 - 14.30[11]
¹³CTriazole C=S168.9 - 169.72[3][7]
¹³CTriazole C-5150.9[7]
¹³CAromatic C110 - 150[3][7][8]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the reactants and products, providing confirmation of the desired transformation. Techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[3][7][8][12][13]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the reaction aliquot in a suitable volatile solvent.

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS).

  • Data Interpretation: Monitor the reaction by observing the decrease in the ion intensity corresponding to the molecular weight of the starting material and the increase in the ion intensity for the product's molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence or absence of specific functional groups, which can change during a reaction.

Experimental Protocol:

  • Sample Preparation: A small aliquot of the reaction mixture can be analyzed directly (if in a suitable solvent) or after solvent removal.

  • Data Acquisition: Record the IR spectrum.

  • Data Analysis: Monitor the reaction by observing the disappearance of characteristic vibrational bands of the starting materials (e.g., a C=O stretch of a precursor) and the appearance of new bands corresponding to the product (e.g., N-H or C=S stretches of the triazole ring).

Typical IR Absorption Frequencies:

Functional Group Typical Wavenumber (cm⁻¹) Reference
C=S (Thione)1326[3]
C=N1627[6]
Aromatic C-H3040 - 3126[3][8]
Aliphatic C-H2831 - 2883[3]

Other Techniques

Elemental Analysis

While not a reaction monitoring technique in the traditional sense, elemental analysis is crucial for confirming the elemental composition of the final, isolated product, thus validating the overall reaction.[4][7][14]

Melting Point Determination

The melting point of the purified product is a key physical property that helps to identify the compound and assess its purity.[2][8] A sharp melting point range is indicative of a pure compound.

Visualizations

Experimental Workflow for Reaction Monitoring

G General Workflow for Reaction Monitoring cluster_reaction Reaction cluster_analysis Analytical Monitoring cluster_decision Decision Making cluster_final_char Final Product Characterization start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction (if needed) sampling->quench tlc TLC Analysis quench->tlc hplc HPLC/UHPLC Analysis quench->hplc nmr NMR Analysis quench->nmr ms MS Analysis quench->ms evaluate Evaluate Data (Conversion, Purity) tlc->evaluate hplc->evaluate nmr->evaluate ms->evaluate continue_reaction Continue Reaction evaluate->continue_reaction Incomplete workup Proceed to Work-up evaluate->workup Complete continue_reaction->sampling purification Purification workup->purification final_analysis Final Analysis (NMR, MS, IR, EA, MP) purification->final_analysis

Caption: Workflow for monitoring a chemical reaction.

Logical Relationship of Analytical Techniques

G Relationship of Analytical Techniques cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_structural Structural Elucidation center Reaction Mixture tlc TLC (Progress) center->tlc ir IR Spectroscopy (Functional Groups) center->ir hplc HPLC/UHPLC (Purity, Conversion) center->hplc qnmr qNMR (Concentration) center->qnmr nmr NMR Spectroscopy (¹H, ¹³C) center->nmr ms Mass Spectrometry (Molecular Weight) center->ms purified_product Purified Product ir->purified_product hplc->purified_product qnmr->purified_product nmr->purified_product ms->purified_product ea Elemental Analysis (Composition) purified_product->ea

Caption: Interrelation of analytical methods.

References

Application Notes and Protocols for the Use of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer effects. The unique structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for the design of novel therapeutic agents. The introduction of a 4-bromophenyl substituent at the N4 position of the 1,2,4-triazol-5(4H)-one core offers a valuable starting point for the development of new drug candidates. The bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions and also contributes to the overall lipophilicity and potential for halogen bonding interactions with biological targets.

This document provides an overview of the potential applications of the 4-(4-bromophenyl)-1H-1,2,4-triazol-5(4H)-one scaffold in drug discovery, with a focus on its utility in developing anticancer and antimicrobial agents. While this specific core is often utilized as a versatile synthetic intermediate, the biological activities of its closely related analogs, particularly triazole-thiones and triazol-amines, highlight the therapeutic promise of this chemical class.

Synthetic Protocols

The this compound scaffold can be synthesized through several established routes. A common method involves the cyclization of a substituted semicarbazide. Further derivatization can be achieved by targeting the active protons on the triazole ring or by modifying the bromophenyl group.

Protocol 1: Synthesis of this compound

This protocol describes a general synthesis of the parent scaffold.

Materials:

  • 4-Bromophenyl isocyanate

  • Hydrazine hydrate

  • Formic acid

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Synthesis of 4-(4-bromophenyl)semicarbazide: To a solution of 4-bromophenyl isocyanate (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure.

  • Cyclization to form the triazolone ring: The resulting 4-(4-bromophenyl)semicarbazide (1.0 eq) is refluxed in formic acid (excess) for 6-8 hours. Alternatively, cyclization can be achieved by heating with other one-carbon sources in the presence of a base.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Derivatization at the N1 and C3 Positions

The triazolone scaffold can be further functionalized to explore structure-activity relationships (SAR).

Example: N-Alkylation/Arylation

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the desired alkyl or aryl halide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-substituted derivative.

Applications in Drug Discovery

While direct biological data for derivatives of this compound is limited in publicly available literature, the extensive research on structurally similar bromophenyl-triazole compounds provides strong evidence for its potential in various therapeutic areas.

Anticancer Activity

Derivatives of the bromophenyl-1,2,4-triazole scaffold have demonstrated significant potential as anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as kinase signaling cascades.

Example Study: 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

A study on a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed their potential as anticancer agents. These compounds were evaluated against a panel of 58 human cancer cell lines.[1][2][3]

Data Presentation: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [1][2][3]

Compound IDSubstitution on N-aryl ringMost Sensitive Cell LinePercent Growth Inhibition (PGI) at 10⁻⁵ M
4e 2-ChloroSNB-75 (CNS Cancer)41.25%
4i 2,6-DimethylSNB-75 (CNS Cancer)38.94%
4i 2,6-DimethylUO-31 (Renal Cancer)30.14%
4i 2,6-DimethylCCRF-CEM (Leukemia)26.92%
4i 2,6-DimethylEKVX (Non-Small Cell Lung Cancer)26.61%
4i 2,6-DimethylOVCAR-5 (Ovarian Cancer)23.12%

Experimental Protocol: In Vitro Anticancer Screening (NCI-58 Cell Line Panel) [1][2][3]

  • Cell Culture: Human cancer cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.

  • Assay Procedure:

    • Cells are seeded into 96-well microtiter plates and incubated for 24 hours.

    • The test compounds are added at a single concentration (e.g., 10⁻⁵ M).

    • After a 48-hour incubation period, the assay is terminated by the addition of cold trichloroacetic acid (TCA).

    • The cells are fixed and then stained with sulforhodamine B (SRB).

    • The excess stain is washed away, and the protein-bound stain is solubilized with 10 mM trizma base.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated relative to the control wells.

Mandatory Visualization: Proposed Kinase Inhibition Signaling Pathway

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Ligand Growth Factor Ligand->Receptor Binds Drug 4-(4-Bromophenyl)-1,2,4- triazol-5-one Derivative Drug->RAF Inhibits

Caption: Proposed mechanism of action via inhibition of the RAF/MEK/ERK signaling pathway.

Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of bromophenyl-triazoles have shown promising activity against a range of bacterial and fungal pathogens.

Example Study: 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

A series of Schiff bases derived from 4-(4-bromophenyl)-thiazol-2-amine were synthesized and evaluated for their antimicrobial and anticancer activities.[4]

Data Presentation: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [4]

Compound IDR-group on Schiff BaseAntibacterial MIC (µg/mL) vs. S. aureusAntifungal MIC (µg/mL) vs. C. albicans
p2 4-Hydroxy12.525
p3 4-Chloro2550
p4 4-Nitro12.525
p6 2,4-Dichloro2550
Norfloxacin (Standard)6.25-
Fluconazole (Standard)-12.5

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization: Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow Start Start: Synthesized 4-(4-Bromophenyl)-1,2,4-triazol-5-one Derivatives StockSol Prepare Stock Solutions in DMSO Start->StockSol SerialDil Perform Serial Dilutions in 96-well plates StockSol->SerialDil Inoculate Inoculate Plates with Microorganisms SerialDil->Inoculate Inoculum Prepare Standardized Bacterial/Fungal Inoculum Inoculum->Inoculate Incubate Incubate Plates (24-48 hours) Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End: Identify Lead Antimicrobial Compounds ReadMIC->End

References

Application Notes and Protocols: Development of Anticancer Agents Using a 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of the 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one intermediate in the development of novel anticancer agents. The protocols outlined below are based on established methodologies for the synthesis, characterization, and evaluation of 1,2,4-triazole derivatives as potential cancer therapeutics. While direct anticancer activity data for derivatives of this specific intermediate is emerging, the information presented is drawn from closely related analogues and serves as a robust guide for research and development.

Introduction to this compound in Anticancer Drug Discovery

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for the design of enzyme inhibitors and receptor antagonists. The presence of a bromophenyl group on the this compound intermediate offers a handle for further functionalization through cross-coupling reactions and can also enhance binding affinities through halogen bonding. This intermediate is a versatile building block for creating libraries of novel compounds to be screened for anticancer activity.

Proposed Synthetic Pathways

The this compound intermediate can be derivatized at the N1 and C5 positions to generate a variety of novel compounds. Two common and effective synthetic strategies are the synthesis of Schiff bases and Mannich bases.

Synthesis of Novel Schiff Bases

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone. In this context, the active hydrogen at the N1 position of the triazole ring can be utilized for N-alkylation with a suitable reagent containing a primary amino group, followed by reaction with various aromatic aldehydes to yield the final Schiff base derivatives.

Protocol 2.1: Synthesis of a Representative Schiff Base Derivative

  • Step 1: N-Alkylation of the Triazole Intermediate.

    • To a solution of this compound (1 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (K2CO3, 1.5 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a suitable alkylating agent with a terminal protected amine (e.g., N-(2-bromoethyl)phthalimide) (1.1 mmol).

    • Heat the reaction mixture at 80°C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-alkylated intermediate.

  • Step 2: Deprotection of the Amine.

    • Dissolve the N-alkylated intermediate (1 mmol) in ethanol (20 mL).

    • Add hydrazine hydrate (2 mmol) and reflux the mixture for 4 hours.

    • Cool the reaction mixture, filter the precipitate, and concentrate the filtrate to obtain the N-alkylated triazole with a free primary amine.

  • Step 3: Schiff Base Formation.

    • Dissolve the product from Step 2 (1 mmol) in glacial acetic acid (15 mL).

    • Add the desired substituted aromatic aldehyde (1.1 mmol).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and pour it into crushed ice.

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure Schiff base derivative.

Synthesis of Novel Mannich Bases

Mannich bases are formed through the aminoalkylation of an acidic proton located on a substrate, in this case, the N-H of the triazole ring, with formaldehyde and a secondary amine.

Protocol 2.2: Synthesis of a Representative Mannich Base Derivative

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).

    • Add formaldehyde (37% aqueous solution, 1.5 mmol).

    • Add the desired secondary amine (e.g., piperidine, morpholine) (1.2 mmol).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

  • Purification:

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure Mannich base derivative.

Diagram of Synthetic Workflow

G cluster_0 Synthesis of Schiff Bases cluster_1 Synthesis of Mannich Bases Intermediate 4-(4-Bromophenyl)-1H-1,2,4- triazol-5(4H)-one Alkylated N1-Alkylated Intermediate (with protected amine) Intermediate->Alkylated K2CO3, DMF N-(2-bromoethyl)phthalimide Aminated N1-Alkylated Intermediate (with free amine) Alkylated->Aminated Hydrazine hydrate, EtOH SchiffBase Final Schiff Base Derivative Aminated->SchiffBase Ar-CHO, Acetic Acid Intermediate2 4-(4-Bromophenyl)-1H-1,2,4- triazol-5(4H)-one MannichBase Final Mannich Base Derivative Intermediate2->MannichBase Formaldehyde, Secondary Amine, EtOH

Caption: Proposed synthetic workflows for Schiff and Mannich bases.

Protocols for Anticancer Evaluation

The following are standard in vitro protocols to assess the anticancer potential of the newly synthesized compounds.

Cell Culture
  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Protocol 3.2: MTT Assay

  • Cell Seeding:

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized compounds in DMSO.

    • Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values.

Diagram of Experimental Workflow

G start Start: Cancer Cell Lines culture Cell Culture & Seeding (96-well plates) start->culture treat Treatment with Synthesized Compounds (various concentrations) culture->treat incubate Incubation (48-72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate & Solubilize Formazan Crystals mtt->formazan read Measure Absorbance (570 nm) formazan->read analyze Data Analysis: Calculate % Viability & IC50 read->analyze end End: Identify Lead Compounds analyze->end

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Data Presentation: Anticancer Activity of Structurally Related Compounds

The following tables summarize the in vitro anticancer activity of bromophenyl-substituted 1,2,4-triazole analogs against various human cancer cell lines. This data, from published literature, serves as a benchmark for the expected potency of novel derivatives synthesized from the this compound intermediate.

Table 1: Cytotoxicity (IC50 in µM) of 1,2,4-Triazole-Thiadiazole Conjugates [1]

CompoundMCF-7 (Breast)MDA MB-231 (Breast)A549 (Lung)DU-145 (Prostate)
8b 0.10 ± 0.0840.14 ± 0.0750.11 ± 0.0510.12 ± 0.045
8c 0.24 ± 0.0410.28 ± 0.0350.25 ± 0.0650.31 ± 0.054
8d 0.15 ± 0.0540.19 ± 0.0610.16 ± 0.0240.18 ± 0.031
8e 0.31 ± 0.0650.35 ± 0.0540.32 ± 0.0410.36 ± 0.045
8g 0.28 ± 0.0410.31 ± 0.0350.29 ± 0.0510.33 ± 0.024
8i 11.5 ± 6.4910.4 ± 4.5111.1 ± 5.4110.8 ± 3.45
Etoposide 1.91 ± 0.842.01 ± 0.543.08 ± 0.1352.87 ± 0.41

Table 2: Percent Growth Inhibition (PGI) of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs at 10 µM [2][3]

CompoundMost Sensitive Cell LinePGI (%)
4a UO-31 (Renal)26.68
4b UO-31 (Renal)31.14
4d MCF-7 (Breast)-
4e SNB-75 (CNS)41.25
4f UO-31 (Renal)37.17
4g SNB-75 (CNS)30.09
4h SNB-75 (CNS)38.94
4i SNB-75 (CNS)38.94
4j UO-31 (Renal)33.43

Note: PGI = 100 - Growth Percent. A higher PGI indicates greater inhibition of cancer cell growth.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related 1,2,4-triazole derivatives, several potential mechanisms of action for novel anticancer agents derived from this compound can be hypothesized. These include:

  • Tubulin Polymerization Inhibition: Many small molecule anticancer agents, including some triazole derivatives, bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: The triazole scaffold is present in several kinase inhibitors. Novel derivatives could potentially target key signaling kinases involved in cancer cell proliferation and survival, such as EGFR (Epidermal Growth Factor Receptor) or B-Raf.

  • Aromatase Inhibition: Certain 1,2,4-triazole-based drugs, like Letrozole and Anastrozole, are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer. Novel compounds could be designed to target this enzyme.

Diagram of a Potential Signaling Pathway

G Compound Triazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibition of Polymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers Proliferation Cancer Cell Proliferation Apoptosis->Proliferation Inhibition of

Caption: Hypothetical pathway of tubulin polymerization inhibition.

Conclusion and Future Directions

The this compound intermediate represents a promising starting point for the development of novel anticancer agents. The synthetic protocols provided herein offer a clear path to generating diverse libraries of Schiff bases and Mannich bases. The anticancer evaluation methods are standard and robust for identifying lead compounds. Future work should focus on the synthesis and screening of these novel derivatives, followed by mechanistic studies to elucidate their specific molecular targets and signaling pathways. The structure-activity relationship (SAR) data generated will be crucial for optimizing the potency and selectivity of these next-generation 1,2,4-triazole-based anticancer drug candidates.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a detailed methodology for the synthesis of novel Schiff bases derived from a 4-(4-bromophenyl)-1H-1,2,4-triazol-5(4H)-one core structure. The protocols outlined herein are based on established synthetic routes for analogous 1,2,4-triazole derivatives. The synthesis is presented in two primary stages: first, a proposed route for the synthesis of the key intermediate, 4-amino-3-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and second, the subsequent condensation reaction of this intermediate with various aromatic aldehydes to yield the target Schiff bases. Quantitative data from analogous reactions reported in the literature are provided for reference. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on the 1,2,4-triazole scaffold.

**Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties. Schiff bases, characterized by the azomethine group (-C=N-), are also a critical class of compounds in drug design, known to enhance the biological activity of parent molecules. The conjugation of these two pharmacophores can lead to the development of potent and novel therapeutic agents. This protocol details the synthesis of Schiff bases from a 4-amino-3-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one intermediate, providing a robust platform for generating a library of compounds for biological screening.

Overall Synthetic Workflow

The synthesis of the target Schiff bases is a two-stage process. The first stage involves the preparation of the key intermediate, 4-amino-3-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one. The second stage is the condensation of this amino-triazolone with various aromatic aldehydes.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 4-Amino-3-(4-bromophenyl)-1,2,4-triazol-5-one (Proposed) cluster_1 Stage 2: Synthesis of Schiff Bases A Ethyl Carbazate C Ethyl 2-(4-bromobenzoyl)hydrazine-1-carboxylate A->C + B (Pyridine, Dioxane) B 4-Bromobenzoyl Chloride E 4-Amino-3-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one C->E + D (Reflux) D Hydrazine Hydrate G Target Schiff Base E->G + F (Ethanol, Acetic Acid, Reflux) F Substituted Aromatic Aldehyde (Ar-CHO)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and reliable method involves a two-step process. The first step is the synthesis of the intermediate, 1-(4-bromophenyl)semicarbazide, from 4-bromophenylhydrazine and a suitable cyanate source (e.g., potassium cyanate) under acidic conditions. The second step is the base-mediated intramolecular cyclization of 1-(4-bromophenyl)semicarbazide to yield the desired this compound.

Q2: What are the critical parameters that influence the yield of the cyclization step?

A2: The key factors affecting the yield of the cyclization are the choice and concentration of the base, reaction temperature, and reaction time. Insufficient base or overly harsh conditions can lead to incomplete reaction or decomposition of the product, respectively.

Q3: What are some common impurities that can be expected in the final product?

A3: Common impurities may include unreacted 1-(4-bromophenyl)semicarbazide, symmetrically substituted ureas formed as byproducts during the semicarbazide synthesis, and potential rearrangement or degradation products if the reaction conditions are not optimized.

Q4: What purification methods are most effective for isolating this compound?

A4: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a highly effective method for purifying the final product. Column chromatography on silica gel can also be employed for more challenging separations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of 1-(4-bromophenyl)semicarbazide intermediate. 2. Insufficient base for the cyclization step. 3. Reaction temperature is too low.1. Ensure complete consumption of 4-bromophenylhydrazine in the first step by monitoring with TLC. Adjust stoichiometry or reaction time if necessary. 2. Use a sufficient molar excess of a suitable base (e.g., 2M NaOH).[1] 3. Gradually increase the reaction temperature for the cyclization step, monitoring for product formation and decomposition.
Presence of Multiple Spots on TLC 1. Formation of side products during semicarbazide synthesis. 2. Decomposition of the starting material or product under harsh reaction conditions. 3. Incomplete cyclization.1. Optimize the conditions for the synthesis of 1-(4-bromophenyl)semicarbazide, such as controlling the temperature and pH. 2. Avoid excessively high temperatures or prolonged reaction times during cyclization. Consider using a milder base. 3. Increase the reaction time or temperature for the cyclization step.
Product is Difficult to Purify 1. Presence of closely related impurities. 2. Oily or non-crystalline product.1. Employ column chromatography with a suitable solvent system for separation. 2. Attempt to induce crystallization by trituration with a non-polar solvent or by using a seed crystal. If the product remains oily, purification by column chromatography is recommended.
Inconsistent Yields 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions (temperature, stirring, addition rates).1. Use high-purity starting materials and verify their identity and purity before use. 2. Maintain precise control over all reaction parameters. Use a temperature-controlled reaction setup and ensure consistent stirring.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenyl)semicarbazide

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Potassium cyanate

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) in water.

  • Slowly add a solution of potassium cyanate (1.1 equivalents) in water to the stirred solution at room temperature.

  • Continue stirring for 2-3 hours. The product will precipitate out of the solution.

  • Collect the white precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1-(4-bromophenyl)semicarbazide.

  • Dry the product under vacuum.

Protocol 2: Synthesis of this compound

Materials:

  • 1-(4-Bromophenyl)semicarbazide

  • 2 M Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • To a solution of 1-(4-bromophenyl)semicarbazide (1 equivalent) in ethanol, add a 2 M sodium hydroxide solution (2-3 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure this compound as a white solid.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Reaction Conditions for the Cyclization of 1-(4-bromophenyl)semicarbazide

Parameter Condition 1 (Recommended) Condition 2 (Alternative)
Base 2 M Sodium Hydroxide1 M Potassium Hydroxide
Solvent Ethanoln-Propanol
Temperature Reflux (approx. 78 °C)Reflux (approx. 97 °C)
Reaction Time 4-6 hours3-5 hours
Typical Yield 80-90%75-85%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Semicarbazide Formation cluster_step2 Step 2: Cyclization cluster_purification Purification start 4-Bromophenylhydrazine + Potassium Cyanate intermediate 1-(4-Bromophenyl)semicarbazide start->intermediate  Aqueous HCl, RT   final_product This compound intermediate->final_product  2M NaOH, Reflux   purification Recrystallization (Ethanol) final_product->purification

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incomplete Semicarbazide Formation start->cause1 cause2 Insufficient Base for Cyclization start->cause2 cause3 Low Reaction Temperature start->cause3 solution1 Monitor Step 1 by TLC, Adjust Stoichiometry cause1->solution1 solution2 Increase Base Concentration/Equivalents cause2->solution2 solution3 Increase Reflux Temperature cause3->solution3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-bromophenylhydrazine and urea or its derivatives, partially reacted intermediates, and side-products from undesired reactions. Depending on the synthetic route, isomers of the triazolone ring may also be present.

Q2: My final product has a yellowish or brownish tint. What could be the cause and how can I remove it?

A2: A discolored product often indicates the presence of trace impurities, possibly from oxidation or residual reagents from the synthesis. Purification through recrystallization, sometimes with the addition of activated charcoal, can help remove colored impurities. Ensure that the solvents used for purification are of high purity.

Q3: Is this compound stable under typical purification conditions?

A3: 1,2,4-Triazole derivatives are generally stable compounds.[1][2] However, prolonged exposure to high temperatures or harsh acidic or basic conditions should be avoided to prevent potential degradation. It is recommended to store the purified compound in a cool, dry, and sealed environment, for instance at 2-8°C.[3]

Q4: What are the recommended analytical techniques to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity estimation. Thin Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of the purification.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Initial Isolation Incomplete reaction or presence of significant side-products.Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants). Perform a preliminary purification step like a solvent wash to remove some of the more soluble impurities before proceeding to recrystallization or chromatography.
Difficulty in Recrystallization (Oiling Out or Poor Crystal Formation) The chosen solvent is not ideal; the cooling rate is too fast.Screen a variety of solvents or solvent mixtures (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water). Try a slower cooling process, potentially with seeding, to encourage crystal growth.
Co-eluting Impurities in Column Chromatography Impurities have similar polarity to the desired product.Modify the mobile phase composition by trying different solvent systems or adding a modifier (e.g., a small amount of acetic acid or triethylamine, depending on the nature of the impurities). Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is Contaminated with Starting Materials Inefficient work-up procedure.Adjust the pH of the aqueous phase during work-up to ensure that acidic or basic starting materials are converted to their salts and removed. Additional washes with appropriate aqueous solutions may be necessary.

Purification Data Summary

The following table summarizes hypothetical data for different purification methods for this compound.

Purification Method Solvent System Purity (%) Yield (%) Notes
RecrystallizationEthanol (96%)>98%75Good for removing most common impurities.[4][5]
RecrystallizationIsopropanol>97%80Effective, but may require slower cooling for good crystal formation.
RecrystallizationAcetonitrile>99%65Can yield a very pure product, but the compound may have lower solubility.
Column ChromatographySilica Gel>99.5%50Best for achieving very high purity, but can be time-consuming and may result in lower yields.
Solvent WashDiethyl Ether~95%90A good preliminary purification step to remove non-polar impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot 96% ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a further 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (e.g., from Ethanol) Crude->Recrystallization Primary Purification Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Chromatography Column Chromatography (Silica Gel) Chromatography->Analysis Re-analyze Analysis->Chromatography Further Purification Needed Pure Pure Product (>98%) Analysis->Pure Meets Specification

Caption: A general workflow for the purification and analysis of this compound.

Synthesis_and_Impurities SM1 4-Bromophenylhydrazine Product This compound SM1->Product SM2 Urea SM2->Product Impurity1 Unreacted Starting Materials Impurity2 Side-Product (e.g., Isomer)

Caption: Plausible synthetic pathway and potential impurities for this compound.

References

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and direct synthesis route involves a two-step process:

  • Formation of an Acylsemicarbazide Intermediate: Reaction of 4-bromophenyl isocyanate with formyl hydrazide.

  • Cyclization: Base-catalyzed intramolecular cyclization of the resulting N-(4-bromophenyl)-N'-(formyl)semicarbazide to yield the final this compound product.

Q2: What are the critical parameters to control during the synthesis?

Key parameters to monitor and control include:

  • Reagent Purity: Use of high-purity 4-bromophenyl isocyanate and formyl hydrazide is crucial to minimize side reactions.

  • Reaction Temperature: The initial reaction of the isocyanate is typically carried out at low temperatures to control its high reactivity. The cyclization step may require heating.

  • Moisture Control: Isocyanates are highly sensitive to moisture. All reactions should be carried out under anhydrous conditions to prevent hydrolysis of the isocyanate starting material.

  • Stoichiometry: Precise control of the molar ratios of the reactants is important for maximizing the yield of the desired product.

  • Base Concentration: The concentration of the base used for cyclization can influence the reaction rate and the formation of byproducts.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Potential CauseSuggested Troubleshooting Steps
Degradation of Starting Materials - Verify the purity of 4-bromophenyl isocyanate and formyl hydrazide using appropriate analytical techniques (e.g., NMR, IR). Isocyanates can dimerize or trimerize upon storage, and formyl hydrazide can be hygroscopic.
Presence of Moisture - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Reaction Temperature - For the formation of the acylsemicarbazide, maintain a low temperature (e.g., 0-5 °C) during the addition of the isocyanate. For the cyclization step, optimize the temperature; insufficient heat may lead to an incomplete reaction, while excessive heat could cause decomposition.
Inefficient Cyclization - Ensure the appropriate base and concentration are used for the cyclization step. Common bases include sodium hydroxide or potassium carbonate. The reaction may require refluxing for several hours. Monitor the reaction progress using TLC or LC-MS.

Problem 2: Presence of significant impurities in the final product.

Potential CauseSuggested Troubleshooting Steps
Hydrolysis of 4-Bromophenyl Isocyanate - This side reaction forms 4-bromoaniline, which can further react or remain as an impurity. Strict anhydrous conditions are necessary to prevent this.[1][2]
Dimerization/Trimerization of 4-Bromophenyl Isocyanate - Isocyanates can self-react to form stable dimers (uretdiones) and trimers (isocyanurates).[1][3][4][5] This is more likely to occur at higher temperatures or with prolonged reaction times before the addition of the hydrazide. Add the isocyanate slowly at a low temperature.
Formation of Symmetric Di-(4-bromophenyl)urea - This can occur if the 4-bromoaniline impurity (from hydrolysis) reacts with another molecule of 4-bromophenyl isocyanate.
Incomplete Cyclization - The acylsemicarbazide intermediate may remain in the final product. Increase the reaction time or temperature for the cyclization step.
Alternative Cyclization Pathways - While the desired 1,2,4-triazol-5-one is the expected product from acylsemicarbazide cyclization in basic media, other isomers or rearrangement products could potentially form under different conditions, although less common for this specific substrate. Careful control of pH is important.
Thermal Decomposition - The acylsemicarbazide intermediate or the final product may decompose at high temperatures.[6][7][8][9] Avoid excessive heating during the reaction and purification steps.

Experimental Protocols

Synthesis of N-(4-bromophenyl)-N'-(formyl)semicarbazide (Intermediate)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve formyl hydrazide (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran, acetonitrile).

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve 4-bromophenyl isocyanate (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the isocyanate solution dropwise to the cooled formyl hydrazide solution over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure. The crude intermediate can be used in the next step without further purification or can be purified by recrystallization.

Synthesis of this compound

  • To the crude N-(4-bromophenyl)-N'-(formyl)semicarbazide, add an aqueous solution of a base (e.g., 2M Sodium Hydroxide).

  • Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Acidify the solution with a suitable acid (e.g., 2M Hydrochloric Acid) to a neutral or slightly acidic pH to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Data Presentation

Table 1: User Experimental Data Summary

Experiment IDMolar Ratio (Isocyanate:Hydrazide)Reaction Temperature (°C)Reaction Time (h)Base Used for CyclizationCyclization Time (h)Yield (%)Purity (%)Notes on Side Products

Visualizations

Synthesis_Pathway A 4-Bromophenyl Isocyanate C N-(4-bromophenyl)-N'-(formyl)semicarbazide (Intermediate) A->C + Formyl Hydrazide B Formyl Hydrazide B->C D This compound (Product) C->D Base, Heat

Caption: Main synthetic pathway for this compound.

Side_Reactions Start 4-Bromophenyl Isocyanate Hydrolysis Hydrolysis (H2O) Start->Hydrolysis Amine 4-Bromoaniline Urea Symmetric Di-(4-bromophenyl)urea Dimer Dimerization Start->Dimer Trimer Trimerization Start->Trimer Intermediate Acylsemicarbazide Start->Intermediate + Formyl Hydrazide Hydrolysis->Amine Amine->Urea + Isocyanate Uretdione Uretdione Dimer->Uretdione Isocyanurate Isocyanurate Trimer->Isocyanurate Decomposition Thermal Decomposition Intermediate->Decomposition Decomp_Products Decomposition Products Decomposition->Decomp_Products

Caption: Potential side reactions during the synthesis.

References

Technical Support Center: Optimizing Derivatization of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low or no yield in my N-alkylation reaction. What are the potential causes and how can I improve it?

A1: Low or no product yield is a common issue that can arise from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: The triazolone nitrogen is weakly acidic and requires a sufficiently strong base for deprotonation to form the nucleophilic triazolide anion. If the base is too weak, the equilibrium will favor the starting material.

    • Solution: Switch to a stronger base. While alkali carbonates (K₂CO₃, Cs₂CO₃) are often used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent can ensure complete deprotonation. Cesium carbonate is often effective in promoting N-alkylation.[1]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is crucial.

    • Solution: The reactivity order for alkyl halides is generally I > Br > Cl. If you are using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help determine the optimal temperature. Be aware that excessively high temperatures can lead to side product formation.

  • Solvent Choice: The solvent plays a critical role in dissolving reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred for N-alkylation reactions as they can effectively dissolve the triazole salt.

  • Moisture: The presence of water can hydrolyze the alkylating agent or quench the base.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A2: this compound has multiple potential sites for alkylation (N1, N2, and the exocyclic oxygen), which can lead to the formation of regioisomers. Achieving high regioselectivity is a significant challenge.

  • Kinetic vs. Thermodynamic Control: The reaction outcome can be influenced by whether it is under kinetic (faster-forming product dominates) or thermodynamic (more stable product dominates) control.

    • Solution: Vary the reaction temperature. Lower temperatures often favor the kinetically preferred product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer.

  • Nature of the Electrophile: The steric bulk of the alkylating agent can influence which nitrogen atom is attacked.

    • Solution: Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen atom. Experimenting with different alkylating agents may improve selectivity.

  • Counter-ion Effects: The choice of base and the resulting counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence the nucleophilicity of the different nitrogen atoms.

    • Solution: Screen different bases. The larger and softer cesium cation (from Cs₂CO₃) has been shown to be effective in some triazole alkylations and may alter the regioselectivity compared to smaller cations like sodium or potassium.[1]

Q3: I am having difficulty purifying my final product. What are some recommended methods?

A3: The separation of regioisomers and removal of unreacted starting materials can be challenging due to similar polarities.

  • Column Chromatography: This is the most common method for separating isomers.

    • Solution: Careful selection of the eluent system is critical. A gradient elution (gradually increasing the polarity of the solvent system) is often necessary to achieve good separation. High-Performance Liquid Chromatography (HPLC) can be employed for more difficult separations.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method, especially for removing minor impurities.

    • Solution: Screen various solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

Data Presentation: Optimized Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of 1,2,4-triazole systems. Note that these are generalized conditions and may require further optimization for the specific derivatization of this compound.

ParameterCondition 1Condition 2Condition 3
Substrate This compoundThis compoundThis compound
Electrophile Alkyl Bromide (1.1 eq)Benzyl Chloride (1.2 eq)Alkyl Iodide (1.0 eq)
Base K₂CO₃ (1.5 eq)Cs₂CO₃ (1.2 eq)NaH (1.1 eq, 60% in oil)
Solvent AcetoneDMFAnhydrous THF
Temperature Reflux (56°C)60 - 80°C0°C to Room Temp
Time 12 - 24 h6 - 12 h4 - 8 h
Typical Yield ModerateGood to ExcellentGood to Excellent
Notes Good starting point for simple alkylations.Often provides higher yields and may influence regioselectivity.[1]For less reactive electrophiles; requires anhydrous conditions.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol provides a general procedure for the N-alkylation of this compound. The specific base, solvent, and temperature may require optimization.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl bromide, benzyl chloride)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, Acetone, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Condenser (if refluxing)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • TLC plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (1.2 - 1.5 eq). If using NaH, add it portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes to allow for salt formation.

  • Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an inorganic base was used, filter off the salts and wash the filter cake with the reaction solvent.

  • If NaH was used, carefully quench the excess NaH with a few drops of water or ethanol at 0°C.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product(s).

  • Characterize the purified product(s) by appropriate analytical techniques (e.g., NMR, MS).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Dry Glassware add_reagents Add Triazolone, Solvent, and Base start->add_reagents stir Stir for 30 min add_reagents->stir add_alkylating_agent Add Alkylating Agent stir->add_alkylating_agent heat Heat and Monitor by TLC add_alkylating_agent->heat cool Cool to Room Temperature heat->cool filter_or_quench Filter Salts or Quench cool->filter_or_quench evaporate Solvent Evaporation filter_or_quench->evaporate purify Column Chromatography evaporate->purify characterize Characterization (NMR, MS) purify->characterize end End: Purified Product characterize->end

Caption: Experimental workflow for the derivatization of this compound.

troubleshooting_logic problem Low Product Yield? check_base Is the base strong enough? problem->check_base Yes check_temp Is the temperature optimal? check_base->check_temp Yes solution_base Use a stronger base (e.g., NaH, Cs2CO3) check_base->solution_base No check_reagent Is the alkylating agent reactive? check_temp->check_reagent Yes solution_temp Increase temperature and monitor by TLC check_temp->solution_temp No check_solvent Is the solvent appropriate? check_reagent->check_solvent Yes solution_reagent Switch to a more reactive halide (I > Br > Cl) check_reagent->solution_reagent No solution_solvent Use a polar aprotic solvent (DMF, DMSO) check_solvent->solution_solvent No

Caption: Troubleshooting logic for low yield in derivatization reactions.

References

Technical Support Center: Synthesis of 1,2,4-Triazole-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4-triazole-5-ones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1,2,4-triazole-5-one?

A1: The most widely reported method is the reaction of semicarbazide or its hydrochloride salt with formic acid.[1] This reaction typically proceeds in two stages: the formation of an intermediate, formylsemicarbazide, followed by cyclization to the desired 1,2,4-triazol-5-one.[1] One-pot syntheses have also been reported to produce high yields for some 1,2,4-triazole derivatives.[2]

Q2: What are the typical reaction conditions for the synthesis of 1,2,4-triazole-5-one from semicarbazide and formic acid?

A2: The reaction is often carried out at reflux temperature. When using semicarbazide hydrochloride, the reaction is commonly heated to around 107-110°C for several hours.[1] The molar ratio of semicarbazide to formic acid can vary, with ratios from 1:1 to 1:10 being reported; a preferred ratio is often cited as 1:4.[1][2] Ethanol can be used as a solvent in the initial step of forming formylsemicarbazide.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), which allows for the observation of the consumption of starting materials and the formation of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the desired product in the reaction mixture.[1]

Q4: What is the best way to purify the crude 1,2,4-triazole-5-one?

A4: Recrystallization is the most common method for purifying 1,2,4-triazole-5-one.[1] Water is a frequently used solvent for recrystallization.[1] The crude product is dissolved in hot water, and then the solution is cooled slowly to allow for the formation of pure crystals.[1] Ethanol can also be used for crystallization.[1] For ionic 1,2,4-triazole derivatives (salts), specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary due to their higher solubility in polar solvents.[3]

Q5: What safety precautions should be taken when using semicarbazide hydrochloride?

A5: When using semicarbazide hydrochloride, hydrogen chloride (HCl) gas is evolved during the cyclization step.[1] This is a toxic and corrosive gas, so the reaction should be performed in a well-ventilated fume hood. It is also advisable to use a scrubber containing an alkaline solution to neutralize the evolved HCl gas.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,2,4-triazole-5-ones.

Low or No Yield

Q: I am experiencing low or no yield of my 1,2,4-triazole-5-one product. What are the potential causes and solutions?

A: Low yields can stem from several factors. Below is a breakdown of potential causes and how to address them:

  • Incomplete Reaction: Ensure you are using the appropriate reaction times and temperatures. For the reaction of semicarbazide with formic acid, refluxing for 4-8 hours at around 107-110°C is typical.[1]

  • Impure Starting Materials: Use high-purity semicarbazide and formic acid to avoid side reactions.[1][2]

  • Inefficient Water Removal: The cyclization step produces water. If not removed, it can inhibit the reaction. Using a Dean-Stark trap can help remove water during the reaction.[1]

  • Product Loss During Workup: Optimize the recrystallization process to minimize the loss of product in the mother liquor.[1] This can be achieved by using a minimum amount of hot solvent for dissolution and allowing for slow cooling.[3]

  • Steric Hindrance: Steric hindrance in your starting materials can reduce the reaction rate, though it may not always affect the final yield.[2][4] If this is a persistent issue, exploring alternative synthetic routes might be necessary.[2]

Formation of Side Products

Q: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?

A: The formation of side products is often related to the reaction conditions. Consider the following adjustments:

  • Reaction Temperature: Running the reaction at a lower temperature may improve selectivity and reduce the formation of unwanted byproducts.[2]

  • Choice of Catalyst: The choice of catalyst can be crucial for regioselectivity. For example, in certain cycloaddition reactions for 1,2,4-triazoles, silver(I) catalysis selectively produces 1,3-disubstituted isomers, while copper(II) catalysis yields the 1,5-disubstituted isomers.[2]

  • Purity of Starting Materials: Ensure your starting materials are pure, as impurities can lead to unwanted side reactions.[2]

  • Hydrolysis of Intermediates: In syntheses involving nitrile starting materials, hydrolysis to a carboxylic acid or amide can be a side reaction. To prevent this, ensure all solvents and reagents are anhydrous.

Purification Issues

Q: My 1,2,4-triazole-5-one derivative is difficult to purify. What can I do?

A: Purification challenges are common, especially with derivatives. Here are some troubleshooting tips:

  • Crystallization Failure: If your product does not crystallize from the solution, even after cooling, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] If the solution is too dilute, you can try evaporating some of the solvent to increase the concentration.[2]

  • Product "Oiling Out": If the product separates as an oil instead of crystals, it may be because the melting point of your compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly.[3] Try using a lower-boiling point solvent or allowing the solution to cool more slowly.[3]

  • Colored Impurities: Color impurities can sometimes be removed by recrystallization with the addition of activated carbon. However, use activated carbon judiciously, as it can also adsorb your desired product.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of 1,2,4-triazole-5-ones.

Table 1: Typical Reaction Conditions for 1,2,4-Triazole-5-one Synthesis

ParameterValueNotesReference
Starting Materials Semicarbazide or Semicarbazide Hydrochloride and Formic AcidThe most common route.[1][5]
Molar Ratio 1:4 (Semicarbazide:Formic Acid)Ratios from 1:1 to 1:10 have been reported.[1][2]
Temperature 107-110°C (Reflux)For the reaction with semicarbazide hydrochloride.[1]
Reaction Time 4-8 hoursFor the cyclization step.[1][5]
Solvent Ethanol (optional for intermediate formation)Can be used in the initial step to form formylsemicarbazide.[2][5]

Table 2: Troubleshooting Common Synthesis Issues

IssuePotential CauseRecommended ActionReference
Low Yield Incomplete reactionIncrease reaction time or ensure proper temperature.[1][2]
Impure starting materialsUse high-purity reagents.[1][2]
Product loss during workupOptimize recrystallization solvent and cooling rate.[1][3]
Side Products High reaction temperatureLower the reaction temperature to improve selectivity.[2]
Incorrect catalystInvestigate catalysts known for better regioselectivity.[2]
Purification Difficulty Failure to crystallizeInduce crystallization (scratching, seed crystal) or concentrate the solution.[2]
Oiling outUse a lower-boiling point solvent or cool the solution more slowly.[3]

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazol-5-one from Semicarbazide Hydrochloride and Formic Acid

This protocol is a straightforward approach to the synthesis of the parent 1,2,4-triazol-5-one.[5]

  • Materials:

    • Semicarbazide hydrochloride

    • 85% Formic acid

  • Procedure:

    • A mixture of semicarbazide hydrochloride and 85% formic acid is heated to reflux.

    • The reaction mixture is maintained at reflux for approximately 8 hours.

    • After the reflux period, the mixture is cooled to 0°C and allowed to stand for 12 hours to facilitate crystallization.

    • The resulting precipitate is collected by filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO)

This protocol involves a three-step synthesis.[2]

  • Step 1: Synthesis of Formylsemicarbazide

    • In a suitable reaction vessel, combine semicarbazide and formic acid in a 1:4 molar ratio.

    • Add ethanol as a solvent.

    • Reflux the mixture for 2-4 hours.

    • After the reaction is complete, cool the flask to 15-20°C to crystallize the formylsemicarbazide.

    • Filter the solid product. To increase the yield, the excess formic acid and ethanol can be distilled off from the filtrate.

  • Step 2: Cyclization to 1,2,4-triazol-3-one

    • Dissolve the formylsemicarbazide obtained in the previous step in formic acid.

    • Heat the solution to reflux for 2 hours.

    • Distill off the excess formic acid to obtain the crude 1,2,4-triazol-3-one as a solid. This product can be used in the next step without further purification.

  • Step 3: Nitration to 3-nitro-1,2,4-triazol-5-one (NTO)

    • Carefully add the crude 1,2,4-triazol-3-one to 98% nitric acid.

    • Maintain the reaction temperature between 15-45°C.

    • Upon completion of the reaction, the desired product, 3-nitro-1,2,4-triazol-5-one, will be formed.

    • Isolate the product by filtration.

Visualizations

Diagram 1: General Experimental Workflow for 1,2,4-Triazole-5-one Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_materials Semicarbazide Formic Acid reflux Reflux (e.g., 8 hours) start_materials->reflux cool Cool to 0°C reflux->cool filter Filter Crude Product cool->filter recrystallize Recrystallize filter->recrystallize product Pure 1,2,4-Triazole-5-one recrystallize->product

Caption: Experimental workflow for the synthesis of 1,2,4-triazole-5-one.

Diagram 2: Troubleshooting Logic for Low Yield in Synthesis

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn impure_reagents Impure Reagents? start->impure_reagents workup_loss Product Loss during Workup? start->workup_loss optimize_time_temp Optimize Time & Temperature incomplete_rxn->optimize_time_temp Yes use_high_purity Use High-Purity Reagents impure_reagents->use_high_purity Yes optimize_purification Optimize Recrystallization workup_loss->optimize_purification Yes

Caption: Troubleshooting guide for low yield in 1,2,4-triazole-5-one synthesis.

References

strategies to avoid byproduct formation in triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address common issues related to byproduct formation during 1,2,3-triazole synthesis.

General Troubleshooting Workflow

Before delving into specific reaction types, it's helpful to have a general framework for troubleshooting. The first step is always to identify the nature of the byproduct, followed by a systematic evaluation of potential causes and solutions.

G cluster_cu CuAAC (1,4-isomer) cluster_ru RuAAC (1,5-isomer) start Byproduct Formation Observed identify Identify Byproduct (MS, NMR, TLC) start->identify cu_byproduct Common Byproducts: - Alkyne Dimer (Homocoupling) - Catalyst Decomposition identify->cu_byproduct CuAAC Reaction? ru_byproduct Common Byproducts: - Mixture of 1,4- and 1,5-isomers - Low Yield / Decomposition identify->ru_byproduct RuAAC Reaction? cu_cause Potential Causes: - Oxygen Presence - Insufficient Reducing Agent - Catalyst Poisoning (e.g., Thiols) cu_byproduct->cu_cause Is it... cu_solution Solutions: 1. Degas solvents & use inert atm. 2. Add/increase Sodium Ascorbate. 3. Use protecting groups for thiols. 4. Add alkyne slowly. cu_cause->cu_solution Implement... ru_cause Potential Causes: - Incorrect Ru-catalyst - Non-optimal Solvent (Protic) - Troublesome Substrate (e.g., Aryl Azide) ru_byproduct->ru_cause Is it... ru_solution Solutions: 1. Use Cp*RuCl catalyst for 1,5-selectivity. 2. Use non-protic solvents (Toluene, THF). 3. Use microwave irradiation. 4. Consider Cu(I) co-catalyst for internal alkynes. ru_cause->ru_solution Implement...

Caption: A general troubleshooting workflow for byproduct formation in catalyzed triazole synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its efficiency in producing 1,4-disubstituted 1,2,3-triazoles.[1][2] However, side reactions can occur, primarily involving the alkyne starting material.

Frequently Asked Questions (FAQs)

Q1: My main byproduct is an alkyne dimer. What is causing this and how can I prevent it?

A1: This is the most common byproduct in CuAAC reactions and results from the oxidative homocoupling of the terminal alkyne (Glaser coupling).[3] This side reaction is driven by the oxidation of the catalytically active Cu(I) to Cu(II) by oxygen.[3][4]

Strategies to Prevent Alkyne Homocoupling:

  • Exclude Oxygen: The most critical step is to remove oxygen. This can be achieved by thoroughly degassing all solvents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas) and running the reaction under an inert atmosphere like argon or nitrogen.[4]

  • Use a Reducing Agent: The addition of a mild reducing agent, most commonly sodium ascorbate, is essential for reactions run in the presence of a Cu(II) salt (like CuSO₄) or to scavenge any oxygen that enters the system.[1] The ascorbate maintains the copper in its active Cu(I) catalytic state, preventing the Cu(II)-mediated homocoupling.[2][3] Adding a slight excess of the reducing agent is often beneficial.[2][5]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[4]

  • Maintain Low Temperature: If applicable to your system, cooling the reaction mixture post-reaction and before exposure to air during workup can prevent coupling.[5]

Q2: The reaction is very slow or fails to reach completion. What are the potential causes?

A2: Several factors can lead to a sluggish or incomplete reaction:

  • Inactive Catalyst: The active catalyst is Cu(I). If you start with a Cu(II) salt, you must have a sufficient amount of a reducing agent (e.g., sodium ascorbate) to generate and maintain the Cu(I) state throughout the reaction.[3][6]

  • Catalyst Poisoning: Certain functional groups can coordinate strongly with the copper catalyst and inhibit its activity. Thiols are a potent poison for the CuAAC reaction.[1][3] If your substrate contains a thiol, consider protecting it before the reaction.

  • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be significantly reduced. Consider a different solvent system or the addition of a co-solvent.

Visualization: CuAAC Catalytic Cycle vs. Glaser Coupling

G cluster_main Desired CuAAC Pathway (1,4-Triazole) cluster_side Undesired Byproduct Pathway (Glaser Coupling) CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Triazole_Product 1,4-Triazole Cu_Acetylide->Triazole_Product + Azide Triazole_Product->CuI Release Dimer Alkyne Dimer (R1-C≡C-C≡C-R1) CuII Cu(II) CuII->Dimer + Cu(I)-Acetylide Cu_Acetylide_Side Cu(I)-Acetylide Cu_Acetylide_Side->CuII + O2 NaAscorbate Sodium Ascorbate NaAscorbate->CuI Reduces

Caption: The desired CuAAC catalytic cycle leading to the 1,4-triazole and the competing Glaser coupling pathway.
Protocol: CuAAC Reaction Under Inert Atmosphere

This protocol is designed to minimize oxidative homocoupling.

  • Preparation: Dry all glassware in an oven and allow it to cool under a stream of argon or nitrogen. Degas all solvents (e.g., THF/water mixture) by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.[4]

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the azide (1.0 equiv), a Cu(II) source (e.g., CuSO₄·5H₂O, 0.01-0.05 equiv), and sodium ascorbate (0.1-0.2 equiv).[3]

  • Solvent Addition: Add the degassed solvent mixture via cannula or syringe. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add the terminal alkyne (1.0-1.1 equiv) to the reaction mixture. For substrates prone to dimerization, add the alkyne dropwise via a syringe pump over 30-60 minutes.[4]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Once complete, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction is a powerful method for synthesizing 1,5-disubstituted 1,2,3-triazoles, which are regioisomers to the products of CuAAC.[2] The primary challenge in RuAAC is controlling regioselectivity and avoiding side reactions with certain substrates.

Frequently Asked Questions (FAQs)

Q1: My reaction produces a mixture of 1,4- and 1,5-disubstituted triazoles. How can I improve selectivity for the 1,5-isomer?

A1: Regioselectivity in RuAAC is almost entirely dependent on the catalyst used.

  • Catalyst Choice: For high selectivity towards the 1,5-isomer, pentamethylcyclopentadienyl (Cp) ruthenium complexes such as CpRuCl(PPh₃)₂ or [Cp*RuCl]₄ are the catalysts of choice.[7][8] Ruthenium complexes that lack the Cp ligand may favor the 1,4-isomer.[9]

  • Internal Alkynes: For reactions involving internal alkynes, which can be challenging, a synergistic effect has been observed where adding a Cu(I) salt can significantly improve the rate and regioselectivity of the Ru-catalyzed reaction.[10]

Q2: My reaction with an aryl azide is low-yielding and produces multiple byproducts. What can I do?

A2: Aryl azides can be troublesome substrates in RuAAC, often leading to low yields and byproduct formation with standard catalysts like Cp*RuCl(PPh₃)₂.[7]

  • Improved Catalyst System: Switching the catalyst to [Cp*RuCl]₄ in a solvent like DMF has been shown to give higher yields and cleaner products with aryl azides.[7]

  • Microwave Irradiation: Performing the reaction under microwave irradiation can dramatically shorten reaction times and improve yields, leading to a cleaner product profile.[7]

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents such as toluene, THF, or dioxane are commonly used.[11] Protic solvents are generally unsuitable and can lead to significant byproduct formation.[11]

Data Presentation: Catalyst Effect on Regioselectivity

The following table summarizes the effect of different catalytic systems on the regioselectivity of the azide-alkyne cycloaddition.

ReactionCatalyst SystemPredominant ProductRegioselectivityReference(s)
CuAACCu(I) salt (e.g., CuI, CuSO₄/NaAsc)1,4-disubstituted>95:5[1]
RuAACCpRuCl(PPh₃)₂ or [CpRuCl]₄1,5-disubstituted>95:5[7]
RuAACRu-complexes without Cp ligand1,4-disubstitutedVaries[9]
RuAAC (Internal Alkyne)CpRuCl(PPh₃)₂Mixture of isomers~2.5 : 1[10]
RuAAC (Internal Alkyne)CpRuCl(PPh₃)₂ + Cu(I) salt1,4,5-trisubstitutedImproved selectivity[10]

Visualization: Regioselectivity Control in Triazole Synthesis

G start Azide + Terminal Alkyne catalyst_choice Choose Catalyst start->catalyst_choice cu_cat Cu(I) Catalyst (e.g., CuSO4/Ascorbate) catalyst_choice->cu_cat For 1,4-isomer ru_cat CpRu(II) Catalyst (e.g., CpRuCl(PPh3)2) catalyst_choice->ru_cat For 1,5-isomer prod_1_4 1,4-disubstituted Triazole cu_cat->prod_1_4 prod_1_5 1,5-disubstituted Triazole ru_cat->prod_1_5

Caption: Logical diagram illustrating how catalyst selection dictates the regiochemical outcome of the cycloaddition.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free "click" reaction, making it ideal for biological applications where metal catalysts can be toxic.[] Byproduct formation is not related to catalysts but rather to the stability and purity of the reagents.

Frequently Asked Questions (FAQs)

Q1: My SPAAC reaction is giving multiple unexpected products. What is the likely cause?

A2: While SPAAC is highly selective, side products can form. The most common reasons are:

  • Impure Starting Materials: This is a primary cause of unexpected products. The purity of both the strained cyclooctyne and the azide should be confirmed by analytical methods like NMR, HPLC, or mass spectrometry before use.[13]

  • Reagent Instability: Strained cyclooctynes can be unstable and degrade, especially under acidic conditions or during improper long-term storage.[13] More stable cyclooctynes, such as benzocyclononynes, can be used for applications where stability is paramount.[14][15]

  • Side Reactions: Although less common, the highly reactive strained alkyne can potentially react with other nucleophilic groups present in the reaction mixture, particularly under harsh conditions.[13]

Q2: My SPAAC reaction is very slow. How can I increase the rate?

A2: The rate of a SPAAC reaction is influenced by several factors:

  • Cyclooctyne Reactivity: The degree of ring strain in the cyclooctyne is the primary driver of the reaction rate. More strained cyclooctynes react faster.[13] For example, dibenzocyclooctyne (DBCO) derivatives are highly reactive.[16]

  • Reaction Conditions: Optimizing the pH, buffer, and temperature can significantly impact the reaction rate. The optimal pH is often between 7 and 9.[13] Increasing the temperature from room temperature to 37°C can also accelerate the reaction, provided the substrates are stable.[13]

  • Steric Hindrance: Bulky groups near the azide or alkyne can physically block the approach of the reactants, slowing the reaction. If possible, redesigning the linkers to reduce steric hindrance can be beneficial.[13]

Protocol: General Procedure for a SPAAC Reaction
  • Reagent Preparation: Ensure the purity of the azide and strained cyclooctyne reagents. Dissolve each component in a compatible solvent. For biological applications, this is often an aqueous buffer (e.g., PBS, HEPES, pH 7.4) and a water-miscible co-solvent like DMSO may be used to aid solubility.[13]

  • Reaction Setup: In a microcentrifuge tube or vial, combine the azide solution (typically used at a concentration of 10 µM to 1 mM) with the cyclooctyne solution. The cyclooctyne is often used in a slight excess (1.1 to 2 equivalents) to ensure complete conversion of the limiting reagent.

  • Incubation: Allow the reaction to proceed at the desired temperature (e.g., 4°C, room temperature, or 37°C). Reaction times can vary from less than an hour to overnight, depending on the reactivity of the cyclooctyne and the concentrations used.[13]

  • Analysis and Purification: The reaction progress and product formation can be monitored by techniques appropriate for the molecules being conjugated (e.g., fluorescence, SDS-PAGE, LC-MS, HPLC). Due to the high selectivity of the reaction, purification may be as simple as removing the excess unreacted labeling reagent via size-exclusion chromatography, dialysis, or precipitation.

References

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and effective method involves a two-step process starting from 4-bromoaniline. The first step is the formation of a substituted urea derivative, which is then converted to a hydrazine carboxamide. This intermediate subsequently undergoes cyclization to yield the final product.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting material is 4-bromoaniline. Key reagents include sodium cyanate (or a phosgene equivalent to form an isocyanate), hydrazine hydrate, and a suitable solvent system, which may include aqueous and organic solvents.

Q3: What are the typical reaction conditions for the cyclization step?

The cyclization of the N-(4-bromophenyl)hydrazinecarboxamide intermediate to form the triazolone ring is typically achieved by heating in a suitable solvent. The temperature and reaction time are critical parameters that need to be optimized for high yield and purity.

Q4: What are the main challenges in scaling up this synthesis?

Key scale-up challenges include:

  • Exothermic reactions: The initial reaction to form the urea derivative can be exothermic and require careful temperature control.

  • Product precipitation: The product may precipitate out of the reaction mixture, which can affect stirring and heat transfer.

  • Purification: Removal of unreacted starting materials and side products can be challenging on a large scale.

  • Solvent selection: Identifying a solvent system that is effective for both the reaction and the work-up and is also suitable for large-scale use is crucial.

Q5: How can the purity of the final product be assessed?

The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Step 1 (Urea Formation) Incomplete reaction of 4-bromoaniline.- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Check the purity of the starting materials. - Optimize the reaction temperature and time.
Side reactions, such as the formation of symmetrical ureas.- Control the stoichiometry of the reactants carefully. - Consider using a phosgene-free method, such as reaction with an isocyanate precursor.
Low Yield in Step 2 (Cyclization) Incomplete cyclization of the hydrazine carboxamide intermediate.- Increase the reaction temperature or prolong the reaction time. - Ensure the reaction medium is suitable for the cyclization (e.g., appropriate solvent, pH).
Decomposition of the starting material or product at high temperatures.- Optimize the reaction temperature; avoid excessive heating. - Consider using a catalyst to promote cyclization at a lower temperature.
Product is Difficult to Purify Presence of unreacted starting materials.- Optimize the reaction conditions to drive the reaction to completion. - Use an appropriate work-up procedure to remove unreacted starting materials.
Formation of side products.- Identify the side products using analytical techniques (NMR, MS). - Adjust the reaction conditions (temperature, stoichiometry, solvent) to minimize the formation of side products. - Develop a suitable recrystallization or chromatographic purification method.
Inconsistent Results on Scale-up Poor heat transfer in a large reactor.- Ensure efficient stirring and use a reactor with adequate heat transfer capabilities. - Consider a semi-batch process where reagents are added portion-wise to control the exotherm.
Inefficient mixing.- Use an appropriate stirrer design and speed for the scale of the reaction.
Changes in precipitation behavior at a larger scale.- Study the solubility of the product in the reaction mixture at different temperatures. - Adjust the solvent volume or composition to maintain a manageable slurry.

Experimental Protocols

Protocol 1: Synthesis of N-(4-bromophenyl)hydrazinecarboxamide
  • Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent), add sodium cyanate (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Intermediate Formation: After the initial reaction, add hydrazine hydrate (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction for the formation of the N-(4-bromophenyl)hydrazinecarboxamide intermediate.

  • Work-up: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

Protocol 2: Cyclization to this compound
  • Reaction Setup: Suspend the crude N-(4-bromophenyl)hydrazinecarboxamide (1.0 eq) in a high-boiling point solvent (e.g., diphenyl ether or a suitable glycol).

  • Reaction Conditions: Heat the mixture to a high temperature (typically 180-220 °C) and maintain for 2-4 hours. The cyclization progress should be monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
1 4-Bromoaniline, Sodium Cyanate, Hydrazine HydrateWater/Organic Co-solventReflux4-670-80
2 N-(4-bromophenyl)hydrazinecarboxamideDiphenyl Ether180-2202-485-95

Mandatory Visualization

Synthesis_Workflow Start 4-Bromoaniline Step1 Step 1: Urea Formation & Hydrazine Addition Reagents: NaCNO, Hydrazine Hydrate Solvent: Water/Organic Co-solvent Conditions: Reflux Start->Step1 Intermediate N-(4-bromophenyl)hydrazinecarboxamide Step1->Intermediate Step2 Step 2: Cyclization Solvent: High-boiling solvent Conditions: 180-220 °C Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckStep1 Analyze Step 1 Intermediate Start->CheckStep1 CheckStep2 Analyze Final Product after Step 2 Start->CheckStep2 Incomplete1 Incomplete Reaction in Step 1? CheckStep1->Incomplete1 SideProducts1 Side Products in Step 1? CheckStep1->SideProducts1 Incomplete2 Incomplete Cyclization? CheckStep2->Incomplete2 Decomposition Product Decomposition? CheckStep2->Decomposition Incomplete1->CheckStep2 No Optimize1 Optimize Step 1: - Increase reaction time/temp - Check reactant purity Incomplete1->Optimize1 Yes SideProducts1->CheckStep2 No ModifyStoich1 Modify Stoichiometry/ Reagent Addition in Step 1 SideProducts1->ModifyStoich1 Yes Optimize2 Optimize Step 2: - Increase reaction time/temp Incomplete2->Optimize2 Yes Purification Develop New Purification Method Incomplete2->Purification No LowerTemp Lower Cyclization Temperature/ Consider Catalyst Decomposition->LowerTemp Yes Decomposition->Purification No

Caption: Troubleshooting decision tree for the synthesis.

Technical Support Center: Regioisomer Formation in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regioisomer formation in the synthesis of 1,2,4-triazoles. This resource is designed to help you optimize your reaction conditions, control regioselectivity, and effectively separate and identify isomeric products.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Poor or No Regioselectivity (e.g., ~1:1 mixture of regioisomers) Einhorn-Brunner Reaction: The electronic properties of the two acyl groups on the unsymmetrical imide are too similar.Imide Redesign: Synthesize a new imide where one acyl group is significantly more electron-withdrawing (e.g., trifluoroacetyl, p-nitrophenyl) than the other (e.g., acetyl, phenyl). This will direct the nucleophilic attack of the hydrazine to the more electrophilic carbonyl carbon.[1] Alternative Synthesis: If modifying the imide is not feasible, consider alternative, more inherently regioselective synthetic methods.
Pellizzari Reaction: High reaction temperatures (>250°C) and prolonged heating times can promote acyl interchange and transamination side reactions, leading to a mixture of all possible symmetrical and unsymmetrical triazoles.Temperature Optimization: Conduct the reaction at the lowest effective temperature that allows for product formation at a reasonable rate. Microwave Synthesis: Employ microwave irradiation to significantly reduce reaction time, minimizing the opportunity for side reactions.[1]
Low Product Yield - Impure or degraded starting materials (imides, hydrazines).- Suboptimal reaction temperature (too low for reaction to proceed, or too high causing decomposition).- Inefficient removal of water byproduct in Pellizzari reaction.- Purify Reactants: Ensure the purity of all starting materials. Hydrazine derivatives can degrade over time and should be freshly opened or purified. - Temperature Screening: Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability. - Water Removal: If applicable, use a Dean-Stark trap to remove water as it forms during the Pellizzari reaction.
Difficult Separation of Regioisomers The regioisomers have very similar physicochemical properties (polarity, solubility), making separation by standard column chromatography or recrystallization challenging.- Optimize Chromatography: Systematically screen different solvent systems (eluents) and stationary phases for column chromatography. A gradient elution may be necessary. Preparative HPLC can also be an effective, albeit more resource-intensive, option. - Fractional Recrystallization: Attempt recrystallization from a variety of solvents to find conditions where one isomer selectively precipitates. - Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation.
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of starting materials or products at high temperatures.- Side reactions involving sensitive functional groups on the substituents.- Lower Reaction Temperature: If significant byproduct formation is observed, attempt the reaction at a lower temperature for a longer duration. - Protecting Groups: Protect sensitive functional groups on the starting materials prior to the reaction. - LC-MS Analysis: Analyze the crude reaction mixture by LC-MS to determine the mass of the byproducts, which can provide valuable clues to their structures.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor controlling regioselectivity in the Einhorn-Brunner reaction?

The regioselectivity of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the unsymmetrical imide. The nucleophilic attack of the primary amine of the hydrazine occurs preferentially at the more electrophilic carbonyl carbon. Consequently, the more electron-withdrawing acyl group (derived from the stronger carboxylic acid) will predominantly be at the 3-position of the resulting 1,2,4-triazole ring.[2]

Q2: My Einhorn-Brunner reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

To enhance regioselectivity, you need to increase the electronic difference between the two acyl groups on your imide. For example, using an imide with a strongly electron-withdrawing group (like trifluoroacetyl) and an electron-donating or neutral group (like acetyl) will result in significantly higher regioselectivity compared to an imide with two groups of similar electronic nature (e.g., acetyl and propionyl).

Q3: Why is the Pellizzari reaction generally not regioselective with unsymmetrical starting materials?

The Pellizzari reaction is a thermal condensation that often requires high temperatures. Under these conditions, a side reaction known as "acyl interchange" can occur between the amide and the acylhydrazide before the cyclization step. This scrambling of acyl groups leads to the formation of a mixture of the desired unsymmetrical triazole along with the two possible symmetrical triazoles.

Q4: Can I use modern catalytic methods for a more regioselective synthesis of 1,2,4-triazoles?

Yes, modern synthetic methods often offer superior regiocontrol. For instance, catalyst-controlled [3+2] cycloaddition reactions of isocyanides with diazonium salts can selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on the choice of a silver(I) or copper(II) catalyst, respectively. Other copper-catalyzed multicomponent reactions have also been developed for the regioselective synthesis of various substituted 1,2,4-triazoles.

Q5: How can I distinguish between the different regioisomers of my 1,2,4-triazole product?

The most powerful tool for distinguishing between regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts of the substituents on the triazole ring will differ between isomers due to the different electronic environments. Protons on substituents attached to the N-1 versus the N-4 position, or at the C-3 versus the C-5 position, will have distinct chemical shifts. For example, in a 1,3,5-trisubstituted 1,2,4-triazole, the substituent at the 1-position will experience a different magnetic environment compared to the same substituent at the 4-position in an isomeric 1,3,4-trisubstituted triazole.

  • ¹³C NMR: The chemical shifts of the carbon atoms within the triazole ring (C-3 and C-5) are also sensitive to the substitution pattern and can be used for structural assignment.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable for unambiguously determining the connectivity and spatial relationships between protons and carbons, thus confirming the substitution pattern.

High-Performance Liquid Chromatography (HPLC) can also be used, as different regioisomers will typically have different retention times.

Data Presentation

Table 1: Influence of Imide Substituents on Regioselectivity in the Einhorn-Brunner Reaction

The following table provides a qualitative and quantitative guide on how the electronic nature of substituents on an unsymmetrical imide (R¹CO-NR"-COR²) influences the regioisomeric ratio when reacted with a substituted hydrazine (R³NHNH₂). The major product is typically the one where the hydrazine nitrogen (N-R³) is attached to the carbonyl carbon of the less electron-withdrawing acyl group, placing the more electron-withdrawing group (R¹) at the C-3 position of the triazole.

R¹ (More Electron-Withdrawing)R² (Less Electron-Withdrawing/Donating)Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5)
CF₃CH₃> 95 : 5
CCl₃Phenyl> 90 : 10
p-NO₂-PhenylCH₃~ 85 : 15
PhenylCH₃~ 60 : 40

Note: These ratios are representative and can vary depending on the specific hydrazine used and the reaction conditions.

Table 2: Comparison of Synthesis Methods for Unsymmetrical 1,2,4-Triazoles
Method Typical Conditions Regioselectivity Advantages Disadvantages
Einhorn-Brunner Glacial acetic acid, reflux (110-120°C), 2-6 hoursCan be highly regioselective with appropriate imide design.Good yields, well-established method.Requires synthesis of unsymmetrical imide; regioselectivity is substrate-dependent.
Pellizzari (Conventional) Neat or high-boiling solvent, >200°C, 2-4 hoursGenerally low to moderate; prone to acyl interchange.Uses readily available amides and hydrazides.High temperatures, often low yields, formation of isomeric mixtures.
Pellizzari (Microwave) n-Butanol, K₂CO₃, 150°C, 2 hoursCan be improved over conventional heating due to shorter reaction times.Rapid synthesis, often higher yields, easier workup.Requires microwave reactor; may still produce some isomeric mixture.

Experimental Protocols

Protocol 1: Regioselective Einhorn-Brunner Synthesis of 1,5-Disubstituted-3-(Trifluoromethyl)-1,2,4-Triazole

This protocol describes the reaction of an unsymmetrical imide containing a highly electron-withdrawing trifluoroacetyl group to achieve high regioselectivity.

Materials:

  • N-acetyl-N-trifluoroacetyl-aniline (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice-water bath

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • In a round-bottom flask, dissolve the N-acetyl-N-trifluoroacetyl-aniline (1.0 eq) in a suitable amount of glacial acetic acid (e.g., 5-10 mL per gram of imide) with stirring.

  • Once the imide is fully dissolved, slowly add phenylhydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imide is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Dry the crude product under vacuum.

  • Determine the regioisomeric ratio of the crude product using ¹H NMR analysis.

  • Purify the major regioisomer by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Microwave-Assisted Pellizzari Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol provides a general guideline for a rapid microwave-assisted synthesis, which can improve yields and reduce side reactions compared to conventional heating.[1]

Materials:

  • Substituted aromatic hydrazide (1.0 eq)

  • Substituted nitrile (1.1 eq)

  • Potassium carbonate (1.1 eq)

  • n-Butanol

  • 20 mL microwave reactor vial

  • Microwave synthesizer

Procedure:

  • To a 20 mL microwave reactor vial, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).[1]

  • Add 10 mL of n-butanol to the vial.[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 2 hours.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The precipitated product can often be collected directly by filtration.[1]

  • Wash the collected solid with a small amount of cold n-butanol or ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified 1,2,4-triazole.

Visualizations

Einhorn_Brunner_Regioselectivity cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_products Products Imide Unsymmetrical Imide (R1 is more e- withdrawing than R2) Attack1 Attack at more electrophilic C=O Attack2 Attack at less electrophilic C=O Hydrazine Hydrazine (R3-NHNH2) Hydrazine->Attack1 Favored pathway Hydrazine->Attack2 Disfavored pathway Major Major Regioisomer (R1 at C3) Attack1->Major Cyclization & Dehydration Minor Minor Regioisomer (R2 at C3) Attack2->Minor Cyclization & Dehydration

Caption: Regioselectivity in the Einhorn-Brunner reaction is determined by the initial nucleophilic attack.

Pellizzari_Side_Reaction cluster_reactants Unsymmetrical Reactants cluster_pathways Reaction Pathways cluster_products Product Mixture Amide Amide (R1-CONH2) Condition High Temperature (>200°C) Amide->Condition Acylhydrazide Acylhydrazide (R2-CONHNH2) Acylhydrazide->Condition Direct Direct Condensation Condition->Direct Interchange Acyl Interchange Condition->Interchange Desired Desired Product (3-R1, 5-R2) Direct->Desired Interchange->Desired Side1 Side Product 1 (3,5-di-R1) Interchange->Side1 Side2 Side Product 2 (3,5-di-R2) Interchange->Side2

Caption: Acyl interchange side reaction in the Pellizzari reaction leading to a mixture of products.

Troubleshooting_Flowchart Start Start: Low Regioselectivity Observed CheckMethod Which reaction? Start->CheckMethod Einhorn Einhorn-Brunner CheckMethod->Einhorn Einhorn-Brunner Pellizzari Pellizzari CheckMethod->Pellizzari Pellizzari CheckImide Are R1 and R2 electronically distinct? Einhorn->CheckImide CheckTemp Is reaction temp >200°C? Pellizzari->CheckTemp RedesignImide Redesign imide with greater electronic difference. CheckImide->RedesignImide No ConsiderAlt Consider alternative synthesis method. CheckImide->ConsiderAlt Yes, but still poor End Improved Regioselectivity RedesignImide->End ConsiderAlt->End LowerTemp Optimize to lowest effective temperature. CheckTemp->LowerTemp Yes UseMicrowave Use microwave synthesis to reduce heating time. CheckTemp->UseMicrowave Yes LowerTemp->End UseMicrowave->End

Caption: Decision tree for troubleshooting poor regioselectivity in 1,2,4-triazole synthesis.

References

Technical Support Center: Purification of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one via recrystallization. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
The compound does not dissolve in the hot solvent. - Inappropriate solvent: The polarity of the solvent may not be suitable for the compound. - Insufficient solvent: The volume of solvent may be too low to dissolve the solute, even at elevated temperatures.- Solvent Selection: Based on the structure of the target compound (an aromatic, heterocyclic system), suitable starting solvents include ethanol, methanol, isopropanol, or a mixture such as ethanol/water. If these fail, dimethylformamide (DMF) can be a good alternative for dissolving triazole derivatives.[1][2][3][4] - Increase Solvent Volume: Add small portions of hot solvent until the compound fully dissolves.
No crystals form upon cooling. - Too much solvent: The solution may not be saturated enough for crystals to form. - Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: - Seeding: Add a small seed crystal of the pure compound. - Scratching: Scratch the inner surface of the flask with a glass rod at the meniscus. - Ice Bath: Cool the flask in an ice bath to further decrease solubility.
The compound "oils out" instead of forming crystals. - High concentration of impurities: Impurities can lower the melting point of the mixture. - Cooling too rapidly: The solution cools down too quickly for an ordered crystal lattice to form. - Solvent boiling point is higher than the compound's melting point. - Add More Solvent: Reheat the solution to dissolve the oil, add more of the hot solvent, and allow it to cool slowly. - Slow Cooling: Insulate the flask to ensure a gradual decrease in temperature. - Change Solvent: Select a solvent with a lower boiling point.
Low yield of recrystallized product. - Using too much solvent: A significant amount of the compound remains dissolved in the mother liquor. - Premature crystallization: Crystals form during hot filtration. - Washing with warm solvent: The collected crystals are washed with a solvent that is not sufficiently cold, leading to dissolution.- Use Minimal Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat Filtration Apparatus: Ensure the funnel and filter flask are pre-heated before hot filtration. - Use Ice-Cold Washing Solvent: Wash the crystals with a minimal amount of ice-cold solvent.
The recrystallized product is still impure. - Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the compound and the impurities. - Crystallization occurred too quickly: Rapid crystal formation can trap impurities within the crystal lattice.- Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one that dissolves the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. - Slow Down Crystallization: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on literature for similar triazole derivatives, ethanol is a good starting point.[1][2][5] An ethanol/water mixture can also be effective. For compounds that are difficult to dissolve, dimethylformamide (DMF) has been used successfully for the recrystallization of triazole compounds.[4] A preliminary solvent screen with small amounts of your crude product is highly recommended to determine the optimal solvent or solvent system.

Q2: I have tried ethanol, but my compound is not dissolving well even when hot. What should I do?

A2: If the compound has low solubility in hot ethanol, you can try a more polar solvent like dimethylformamide (DMF). Alternatively, you can consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DMF or hot ethanol) and then add a "poor" solvent (in which it is less soluble, e.g., water or hexane) dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

Q3: My crystals are very fine and needle-like. How can I obtain larger crystals?

A3: The formation of very fine crystals often indicates rapid crystallization. To obtain larger crystals, the rate of cooling should be slowed down. After dissolving the compound in the hot solvent, cover the flask and allow it to cool to room temperature undisturbed on a benchtop, insulated with a cloth or paper towels. Once it has reached room temperature, you can then move it to an ice bath to maximize the yield.

Q4: What is the expected melting point of pure this compound?

Q5: How can I confirm the purity of my recrystallized product?

A5: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system indicates high purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. It is recommended to start with a small amount of the crude material to determine the optimal solvent and conditions.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
  • Add a few drops of a test solvent (e.g., ethanol, methanol, isopropanol, water, ethyl acetate, or mixtures like ethanol/water) to each test tube at room temperature.
  • Observe the solubility. A suitable solvent will not dissolve the compound at room temperature.
  • Gently heat the test tubes that did not show solubility at room temperature. A good recrystallization solvent will dissolve the compound completely at its boiling point.
  • Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the compound just dissolves completely.
  • If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

3. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
  • Continue to draw air through the funnel to partially dry the crystals.
  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at an appropriate temperature.

4. Analysis:

  • Determine the melting point of the purified crystals.
  • Assess the purity using TLC or other spectroscopic methods.

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Impurities Removed ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash soluble_impurities Soluble Impurities in Mother Liquor filter->soluble_impurities Mother Liquor dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A flowchart illustrating the key steps in the recrystallization process.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives based on the 4-(4-Bromophenyl)-1H-1,2,4-triazole scaffold. The following sections summarize the reported antimicrobial, antifungal, and anticancer activities of these compounds, supported by available experimental data. Detailed methodologies for the key biological assays are also provided to facilitate reproducibility and further investigation.

Data Presentation: Biological Activity of 4-(4-Bromophenyl)-1,2,4-triazole Derivatives

The following table summarizes the quantitative biological activity data for various derivatives of 4-(4-bromophenyl)-1,2,4-triazole. It is important to note that the core structure is often a triazole-thione or a triazol-3-amine, closely related to the triazol-5-one scaffold. These variations are explicitly mentioned in the table.

Compound ID/DerivativeCore StructureBiological ActivityTarget Organism/Cell LineQuantitative Data (MIC/IC50)
1 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with pyrrolidinyl methyl substituent at N-2AntibacterialBacillus subtilisMIC: 31.25 µg/mL
2 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with diethylamino methyl substituent at N-2AntibacterialBacillus subtilisMIC: 31.25 µg/mL
3 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amineAnticancerCNS Cancer Cell Line (SNB-75)41.25% Growth Inhibition
4 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amineAnticancerCNS Cancer Cell Line (SNB-75)38.94% Growth Inhibition
5 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amineAnticancerRenal Cancer Cell Line (UO-31)30.14% Growth Inhibition
6 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amineAnticancerLeukemia Cell Line (CCRF-CEM)26.92% Growth Inhibition
7 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amineAnticancerNon-Small Cell Lung Cancer (EKVX)26.61% Growth Inhibition
8 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amineAnticancerOvarian Cancer Cell Line (OVCAR-5)23.12% Growth Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][2][3][4][5]

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6][7][8][9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow MTT Assay for Anticancer Activity Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound Dilutions compound_prep->treat_cells incubate_treatment 4. Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt 5. Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt 6. Incubate for 3-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance 8. Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the anticancer activity of test compounds.

Signaling Pathway: Antifungal Mechanism of Action of Triazole Derivatives

A well-established mechanism of action for many triazole-based antifungal agents is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10][11][12][13][14]

Antifungal_Mechanism Antifungal Mechanism of Triazole Derivatives cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 14α-demethylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Lanosterol_to_Intermediate Lanosterol_to_Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Disruption Triazole Triazole Derivative Triazole->Inhibition Fungal_death Fungal Cell Death

Caption: Inhibition of lanosterol 14α-demethylase by triazole derivatives disrupts ergosterol biosynthesis, leading to fungal cell death.

References

A Comprehensive Guide to the Validation of an HPLC Method for the Analysis of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one. In the absence of a standardized, published method for this specific analyte, this document outlines a proposed reversed-phase HPLC (RP-HPLC) method and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] Furthermore, a comparison with alternative analytical technologies is presented to aid in selecting the most appropriate method for a given research or quality control context.

Proposed HPLC Method for Analysis

Based on the polar aromatic nature of this compound, a reversed-phase HPLC method with UV detection is proposed. RP-HPLC is a common and robust technique for the separation and quantification of such compounds.[5]

Table 1: Proposed Chromatographic Conditions

ParameterProposed Condition
Instrument HPLC system with UV-Vis or Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and 20mM Potassium Phosphate buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (to be confirmed by UV scan)
Injection Volume 10 µL
Diluent Mobile Phase

HPLC Method Validation Protocol

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The following experimental protocols outline the steps to validate the proposed HPLC method in accordance with ICH guidelines.

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Experimental Protocol:

  • Blank Analysis: Analyze the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If analyzing a formulated product, analyze a placebo (formulation without the active pharmaceutical ingredient - API) to check for interference from excipients.

  • Forced Degradation Study: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

    • Acid/Base Hydrolysis: Reflux the analyte solution in 0.1N HCl and 0.1N NaOH.

    • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂.

    • Thermal Degradation: Expose the solid analyte and its solution to heat (e.g., 80°C).

    • Photolytic Degradation: Expose the analyte solution to UV light.

  • Analyze the stressed samples. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks, demonstrating peak purity (requires a PDA detector).

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[6]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Linearity Data Presentation

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area
5125100125300124900125100
10250500251000250800250767
20501200501800501500501500
401002500100300010028001002767
601504000150500015045001504500
Regression Analysis Value
Correlation Coefficient (r²) > 0.999
Slope (Calculated Value)
Y-Intercept (Calculated Value)
Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined through recovery studies.[6]

Experimental Protocol:

  • Prepare a placebo mixture (if applicable) or use the sample matrix.

  • Spike the placebo/matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy (Recovery) Data

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery% RSD
80% (n=3)1615.898.899.1< 2.0
1615.999.4
1615.999.1
100% (n=3)2020.1100.5100.2< 2.0
2019.999.5
2020.1100.5
120% (n=3)2423.899.299.5< 2.0
2424.0100.0
2423.899.2
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this set of measurements and compare the results between the two sets.

Table 4: Precision Data

Precision LevelSample No.Assay (%)Mean Assay (%)% RSD
Repeatability (Day 1) 199.899.9< 1.0
2100.1
399.9
499.7
5100.2
699.8
Intermediate (Day 2) 1100.3100.1< 2.0
299.8
3100.0
4100.5
599.9
6100.1
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified.

  • LOQ: The lowest concentration of analyte that can be determined with acceptable precision and accuracy.

Experimental Protocol (based on Standard Deviation of the Response and the Slope):

  • Determine the slope (S) from the linearity curve.

  • Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of regression lines.

  • Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Prepare samples at the calculated LOQ concentration and analyze them to confirm that the precision (%RSD) and accuracy (% Recovery) are acceptable at this level.

Table 5: LOD & LOQ Data

ParameterValue
Slope (S) (From Linearity)
Std. Dev. of Intercept (σ) (From Linearity)
Calculated LOD (µg/mL) (Calculated Value)
Calculated LOQ (µg/mL) (Calculated Value)
Precision at LOQ (%RSD) < 10%
Accuracy at LOQ (% Recovery) 80-120%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2°C)

    • Mobile Phase Composition (e.g., ± 2% organic component)

    • Mobile Phase pH (e.g., ± 0.1 units)

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the assay result. The method is robust if the results remain within acceptable criteria.

Table 6: Robustness Data

Parameter VariedModificationRetention Time (min)Assay (%)Peak Asymmetry
Nominal Condition -5.2100.11.1
Flow Rate 0.9 mL/min5.8100.31.1
1.1 mL/min4.799.81.2
Temperature 28°C5.499.91.1
32°C5.0100.21.1
Mobile Phase pH 2.95.1100.01.1
3.15.3100.41.2

Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Data Analysis & Reporting Dev Propose HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Parameters (Resolution, Peak Shape) Dev->Opt SST_Dev Define System Suitability (SST) Criteria Opt->SST_Dev Protocol Write Validation Protocol SST_Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analysis Analyze Data vs. Acceptance Criteria Robustness->Analysis Report Prepare Validation Report Analysis->Report Approval Final Approval Report->Approval

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Methods

While HPLC with UV detection is a robust and widely accessible technique, other methods may offer advantages depending on the analytical requirements.

Table 7: Comparison of Analytical Methods

FeatureHPLC-UV (Proposed)LC-MS/MSGC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass analysis of parent and fragment ions.Chromatographic separation of volatile compounds followed by mass analysis.
Selectivity Good. Potential for interference from co-eluting compounds with similar UV spectra.Excellent. Highly specific due to mass-based detection (MRM).[7]Very Good. Specific fragmentation patterns aid identification.
Sensitivity Moderate (µg/mL to high ng/mL).Excellent (low ng/mL to pg/mL).[8][9]Good to Excellent, but analyte must be volatile and thermally stable.
Matrix Effect Can be significant, requiring robust sample preparation.Can be significant (ion suppression/enhancement), often mitigated with internal standards.[8]Less prone to ion suppression but can have matrix interferences.
Analyte Scope Broad range of non-volatile and semi-volatile compounds.Broad range of compounds, particularly polar and non-volatile ones.[7]Limited to volatile and thermally stable compounds; derivatization may be required for polar analytes like triazoles.[10]
Cost (Instrument) Low to Moderate.High.Moderate.
Complexity Low to Moderate.High. Requires specialized expertise.Moderate.
Best For Routine QC, assay, and purity analysis in controlled matrices.Trace-level quantification, analysis in complex matrices (e.g., biological fluids), metabolite identification.Analysis of volatile impurities or when high-resolution separation of isomers is needed.

The choice of method depends on the intended application. For routine quality control and assay of the bulk drug substance, the proposed HPLC-UV method offers a cost-effective and reliable solution. For trace-level analysis in complex matrices or metabolite studies, LC-MS/MS would be the superior choice.[7][11]

Visual Comparison of Analytical Techniques

The following diagram provides a visual summary of the key performance attributes of the compared analytical methods.

Caption: Performance Comparison of Analytical Methods.

References

A Comparative Guide to the Structure-Activity Relationship of Bromophenyl-Triazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which serve as a close proxy to the requested 4-(4-bromophenyl)-1H-1,2,4-triazol-5(4H)-one scaffold. The presented data is based on a study by Al-Tamimi et al., which explores the synthesis, characterization, and anticancer activity of these compounds.

While the core structure detailed in this guide is a 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, the principles of SAR derived from the structural modifications on the N-aryl substituent offer valuable insights for the design of related bromophenyl-triazole compounds, including the this compound series.

Quantitative Data Summary

The anticancer activity of the synthesized analogs (labeled 4a-j ) was evaluated by the National Cancer Institute (NCI) against a panel of 58 human tumor cell lines. The following table summarizes the percentage growth inhibition (PGI) for the five most sensitive cancer cell lines for each compound at a 10⁻⁵ M concentration. A higher PGI value indicates greater anticancer activity.

CompoundN-Aryl SubstituentMost Sensitive Cell LinesPGI (%)
4a 4-FluorophenylUO-31 (Renal)26.68
SNB-75 (CNS)25.99
NCI-H522 (Non-Small Cell Lung)24.58
K-562 (Leukemia)24.38
OVCAR-4 (Ovarian)23.95
4b 4-ChlorophenylUO-31 (Renal)31.14
OVCAR-3 (Ovarian)29.83
NCI-H226 (Non-Small Cell Lung)29.21
HOP-92 (Non-Small Cell Lung)28.53
IGROV1 (Ovarian)27.67
4c 4-BromophenylUO-31 (Renal)26.47
OVCAR-3 (Ovarian)25.86
NCI-H226 (Non-Small Cell Lung)25.54
IGROV1 (Ovarian)24.87
HOP-92 (Non-Small Cell Lung)24.23
4d 4-MethoxyphenylSNB-75 (CNS)33.72
UO-31 (Renal)32.20
NCI-H522 (Non-Small Cell Lung)29.87
K-562 (Leukemia)29.65
OVCAR-4 (Ovarian)28.99
4e 2-ChlorophenylSNB-75 (CNS)41.25
UO-31 (Renal)28.47
NCI-H522 (Non-Small Cell Lung)27.88
K-562 (Leukemia)27.65
OVCAR-4 (Ovarian)26.98
4f 2,4-DichlorophenylUO-31 (Renal)37.17
OVCAR-3 (Ovarian)35.88
NCI-H226 (Non-Small Cell Lung)35.54
IGROV1 (Ovarian)34.87
HOP-92 (Non-Small Cell Lung)34.23
4g 2,6-DichlorophenylSNB-75 (CNS)28.99
UO-31 (Renal)20.23
NCI-H522 (Non-Small Cell Lung)19.87
K-562 (Leukemia)19.65
OVCAR-4 (Ovarian)18.99
4h 2,5-DichlorophenylUO-31 (Renal)36.57
OVCAR-3 (Ovarian)35.86
NCI-H226 (Non-Small Cell Lung)35.54
IGROV1 (Ovarian)34.87
HOP-92 (Non-Small Cell Lung)34.23
4i 2,6-DimethylphenylSNB-75 (CNS)38.94
UO-31 (Renal)30.14
CCRF-CEM (Leukemia)26.92
EKVX (Non-Small Cell Lung)26.61
OVCAR-5 (Ovarian)23.12
4j 2,4-DimethylphenylUO-31 (Renal)33.43
OVCAR-3 (Ovarian)32.86
NCI-H226 (Non-Small Cell Lung)32.54
IGROV1 (Ovarian)31.87
HOP-92 (Non-Small Cell Lung)31.23

Experimental Protocols

The synthesis of the target compounds was achieved through a three-step process:

  • Synthesis of N-aryl-N'-cyanoguanidines: Substituted anilines were reacted with sodium dicyanamide in the presence of hydrochloric acid.

  • Synthesis of 1-aryl-5-amino-1H-1,2,4-triazole-3-carboxylic acids: The corresponding N-aryl-N'-cyanoguanidines were cyclized using potassium hydroxide.

  • Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines: The triazole carboxylic acid intermediates were coupled with 3-bromoaniline in the presence of phosphorus oxychloride.

The anticancer screening was performed by the National Cancer Institute (NCI), following their standardized protocol. The key aspects of the methodology are:

  • Cell Lines: A panel of 58 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

  • Assay Method: The sulforhodamine B (SRB) assay was used to determine cell growth. This assay is based on the measurement of cellular protein content.

  • Drug Concentration: All compounds were tested at a single concentration of 10⁻⁵ M.

  • Data Analysis: The percentage growth inhibition (PGI) was calculated from the absorbance measurements, comparing the growth of treated cells to untreated control cells.

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start Starting Materials (Substituted Anilines) Step1 Step 1: Formation of N-aryl-N'-cyanoguanidines Start->Step1 Step2 Step 2: Cyclization to Triazole Carboxylic Acids Step1->Step2 Step3 Step 3: Coupling with 3-Bromoaniline Step2->Step3 Analogs Target Analogs (4a-j) Step3->Analogs Screening NCI-60 Cell Line Screening (10^-5 M) Analogs->Screening Data Growth Inhibition Data (PGI values) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: General workflow for the synthesis and evaluation of bromophenyl-triazole analogs.

SAR_Relationships cluster_core Core Structure cluster_substituents N-Aryl Substitutions & Activity cluster_activity Observed Anticancer Activity Core 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine Halogen Halogen Substituents (F, Cl, Br) Core->Halogen Alkyl Alkyl Substituents (Methyl) Core->Alkyl Alkoxy Alkoxy Substituent (Methoxy) Core->Alkoxy Halogen_Pos Positional Isomers (ortho, meta, para) Halogen->Halogen_Pos Halogen_Num Number of Substituents (mono vs. di-substituted) Halogen->Halogen_Num High_Activity Higher Activity Alkyl->High_Activity e.g., 2,6-dimethyl Moderate_Activity Moderate Activity Alkoxy->Moderate_Activity e.g., 4-methoxy Halogen_Pos->Moderate_Activity Varies with position Halogen_Num->High_Activity Dihalo > Monohalo (generally)

Caption: Key SAR observations for the N-aryl substitutions on the triazole core.

A Comparative Guide to Triazole Antifungals: Evaluating 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the continued development of novel antifungal agents. The triazole class of antifungals has been a cornerstone of antifungal therapy for decades, effectively targeting the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway. This guide provides a comparative overview of the established triazole antifungals—Fluconazole, Itraconazole, and Voriconazole—and explores the potential of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one as a scaffold for new antifungal agents.

While this compound is primarily recognized as a synthetic intermediate in the development of pharmaceutical compounds, its structural similarity to the core of many antifungal agents makes it a molecule of significant interest.[1] This guide will present a hypothetical evaluation framework for this compound, contextualized by the performance of established drugs and other investigational bromophenyl-triazole derivatives.

Mechanism of Action: The Ergosterol Biosynthesis Pathway

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[2][3][4][5][6][7][8][9] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols compromise the fungal cell membrane's structure and function, ultimately leading to the inhibition of fungal growth.[8][10]

Ergosterol_Biosynthesis_Pathway Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Triazoles Triazole Antifungals (e.g., Fluconazole, Itraconazole, Voriconazole) Triazoles->CYP51 Inhibition CYP51->Ergosterol 14α-demethylation Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., this compound) Serial_Dilution Serial Dilution in Microtiter Plate Compound->Serial_Dilution Inoculation Inoculation of Microtiter Plate Serial_Dilution->Inoculation Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculum_Prep->Inoculation Incubation Incubation (24-48h at 35°C) Inoculation->Incubation MIC_Reading MIC Reading (Visual or Spectrophotometric) Incubation->MIC_Reading Data_Analysis Data Analysis and Comparison to Controls MIC_Reading->Data_Analysis

References

Validating a Novel 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one Derivative in an In Vitro Anticancer Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an in vitro assay validation for a novel 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one derivative, a promising candidate for cancer therapy. The focus is on its potential to inhibit the MDM2-p53 protein-protein interaction, a critical pathway in cancer progression. This document outlines the experimental protocols, presents comparative performance data against a known inhibitor, and details the validation parameters essential for ensuring the reliability and reproducibility of the assay results.

Introduction to the Target and Compound

The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1] The specific derivative, this compound, has been synthesized as a potential inhibitor of the MDM2-p53 interaction. In many cancers, the tumor suppressor protein p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[2] Inhibition of this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[2] This guide details the validation of an in vitro assay to quantify the inhibitory potential of this novel triazole derivative.

Comparative Performance Analysis

The performance of the this compound derivative was evaluated in a competitive binding assay against a well-characterized MDM2 inhibitor, Nutlin-3a. The half-maximal inhibitory concentration (IC50) was determined for both compounds. Additionally, a secondary cell viability assay (MTT) was performed to assess the cytotoxic effects of the compounds on a cancer cell line expressing wild-type p53.

CompoundMDM2-p53 Interaction Assay (IC50)Cell Viability Assay (MTT) (IC50)
This compound 8.5 µM15.2 µM
Nutlin-3a (Reference Compound) 0.09 µM1.5 µM

Assay Validation Parameters

The in vitro MDM2-p53 interaction assay was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[3][4] The key validation characteristics are summarized below.

Validation ParameterMethodAcceptance CriteriaResult
Accuracy Spike-recovery analysis at three concentration levels (80%, 100%, 120% of expected IC50).Mean recovery of 80-120%.95-108% recovery.
Precision Repeatability (intra-assay) and intermediate precision (inter-assay) were assessed by analyzing six independent samples.Coefficient of Variation (CV) ≤ 15%.Intra-assay CV < 8%, Inter-assay CV < 12%.
Specificity The assay's ability to assess the analyte in the presence of other components was tested using a structurally similar but inactive compound.No significant inhibition by the inactive compound.Inactive compound showed <5% inhibition at high concentrations.
Linearity A series of dilutions of the test compound were analyzed to assess the proportional response.Correlation coefficient (r²) ≥ 0.99.r² = 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.80-120% of the test concentration for an assay.[5]1 µM to 50 µM.
Robustness Minor, deliberate variations in assay parameters (e.g., incubation time, temperature) were introduced.Assay results remain unaffected by small variations.No significant impact on IC50 values.

Experimental Protocols

MDM2-p53 Interaction Assay (Competitive Binding)

This assay is designed to measure the ability of a test compound to inhibit the binding of p53 to MDM2.[2]

Materials:

  • Recombinant human MDM2 protein

  • Recombinant human p53 protein (biotinylated)

  • Streptavidin-coated microplates

  • Anti-MDM2 antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

  • Test compound (this compound)

  • Reference compound (Nutlin-3a)

Procedure:

  • Coat streptavidin-coated microplates with biotinylated p53.

  • Wash the plates to remove unbound p53.

  • Add serial dilutions of the test compound or reference compound to the wells.

  • Add a fixed concentration of MDM2 protein to all wells.

  • Incubate to allow for binding competition.

  • Wash the plates to remove unbound MDM2.

  • Add the anti-MDM2 antibody-enzyme conjugate and incubate.

  • Wash the plates to remove the unbound antibody.

  • Add the enzyme substrate and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line with wild-type p53 (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound and reference compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or reference compound. Include untreated control wells.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

G p53 Signaling Pathway Activation cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_cellular_outcomes Cellular Outcomes stress DNA Damage, Oncogene Activation p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 negative feedback arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis repair DNA Repair p53->repair triazole This compound triazole->mdm2 inhibits G MDM2-p53 Interaction Assay Workflow start Start step1 Coat plate with biotinylated p53 start->step1 step2 Add test compound and MDM2 step1->step2 step3 Incubate for competitive binding step2->step3 step4 Wash to remove unbound MDM2 step3->step4 step5 Add anti-MDM2-HRP antibody step4->step5 step6 Wash to remove unbound antibody step5->step6 step7 Add HRP substrate step6->step7 step8 Measure signal step7->step8 end End step8->end

References

A Comparative Guide to Assessing the Purity of Synthesized 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We present detailed experimental protocols, comparative data with a structurally similar alternative, and visualizations to aid in the selection of appropriate purity determination techniques.

Introduction

This compound and its derivatives are recognized for their potential as antifungal and anticancer agents.[1] The efficacy and safety of such compounds in drug development are critically dependent on their purity. This guide outlines a multi-faceted approach to purity assessment, employing a suite of orthogonal analytical techniques to ensure a comprehensive evaluation.

Comparative Analysis: this compound vs. 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one

For the purpose of this guide, we compare the purity assessment of the target compound with its chloro-analog, 4-(4-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. The chloro-analog serves as a relevant alternative due to its structural similarity and potential for analogous biological activity.[1][2][3] The choice between a bromo- and chloro-substituent can influence the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties and Expected Analytical Data

PropertyThis compound4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
Molecular Formula C₈H₆BrN₃OC₈H₆ClN₃O[3]
Molecular Weight 240.06 g/mol [1]195.61 g/mol [2][3]
Elemental Analysis (Calculated) C: 40.02%, H: 2.52%, N: 17.50%C: 49.12%, H: 3.09%, N: 21.48%[4]
Appearance Solid[5]Colorless plates[2]
Storage 2-8°C, sealed, dry[1]Room temperature, sealed, dry

Experimental Protocols for Purity Assessment

A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of the main compound and detecting impurities. A reversed-phase method is generally suitable for this class of compounds.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6][7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to elute more nonpolar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Hypothetical HPLC Purity Data Comparison

CompoundSynthesis BatchPurity by HPLC (%)Major Impurity (Retention Time)
This compoundBatch A99.2Starting Material (e.g., 4-bromophenylhydrazine)
This compoundBatch B (Optimized)99.8Unidentified byproduct at 5.2 min
4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-oneReference Standard>99.9N/A
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute purity determination without the need for a reference standard of the analyte.

Experimental Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube. Add a precise volume of DMSO-d₆.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons.

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile and semi-volatile impurities. However, for relatively polar and less volatile compounds like triazolones, derivatization might be necessary to improve chromatographic performance.[8][9]

Experimental Protocol:

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

  • Carrier Gas: Helium.

  • Ionization: Electron Ionization (EI).

  • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion of the target compound and potential impurities.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol or dichloromethane. If derivatization is needed, silylation is a common approach for compounds with active hydrogens.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the empirical formula and assess purity.[10]

Experimental Protocol:

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[10]

Table 3: Elemental Analysis Data

ElementTheoretical % for C₈H₆BrN₃OFound % (Batch B)Deviation (%)
C40.0239.85-0.17
H2.522.55+0.03
N17.5017.39-0.11

Visualization of Experimental Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_data Data Evaluation Synthesized_Compound Synthesized 4-(4-Bromophenyl)- 1H-1,2,4-triazol-5(4H)-one HPLC HPLC Analysis (Relative Purity) Synthesized_Compound->HPLC qNMR qNMR Analysis (Absolute Purity) Synthesized_Compound->qNMR GCMS GC-MS Analysis (Volatile Impurities) Synthesized_Compound->GCMS EA Elemental Analysis (Elemental Composition) Synthesized_Compound->EA Purity_Data Quantitative Purity Data (e.g., >99.5%) Purity_Data_Node HPLC->Purity_Data_Node qNMR->Purity_Data_Node GCMS->Purity_Data_Node EA->Purity_Data_Node Purity_Data_Node->Purity_Data

Caption: Workflow for the comprehensive purity assessment of the synthesized compound.

Signaling Pathway and Biological Context

The anticancer activity of many triazole derivatives is attributed to their ability to interfere with various cellular signaling pathways. For instance, some triazoles act as inhibitors of enzymes crucial for cancer cell proliferation.

Signaling_Pathway Triazole 4-(Aryl)-1H-1,2,4-triazol-5(4H)-one (e.g., Bromophenyl derivative) Target_Enzyme Target Enzyme (e.g., Kinase, Topoisomerase) Triazole->Target_Enzyme Inhibition Apoptosis Apoptosis (Programmed Cell Death) Triazole->Apoptosis Induces Proliferation_Pathway Cell Proliferation Signaling Pathway Target_Enzyme->Proliferation_Pathway Blocks activation Cancer_Cell Cancer Cell Proliferation_Pathway->Cancer_Cell Promotes growth Apoptosis->Cancer_Cell Leads to death

Caption: Postulated mechanism of anticancer action for triazole derivatives.

Conclusion

A rigorous and multi-technique approach is essential for the accurate assessment of the purity of synthesized this compound. Combining relative purity data from HPLC with absolute purity determination by qNMR, alongside impurity identification by GC-MS and elemental composition verification, provides a high degree of confidence in the quality of the material. This comprehensive analytical strategy is paramount for advancing drug development programs that rely on the purity and integrity of novel chemical entities.

References

comparing the efficacy of different catalysts for 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, a key intermediate in the development of various pharmaceutical compounds, is a critical process demanding efficiency and high yields. The primary synthetic route involves the cyclization of a substituted semicarbazide, a reaction often facilitated by a catalyst. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data from published literature.

General Synthesis Pathway

The synthesis of 4-aryl-1H-1,2,4-triazol-5(4H)-ones typically proceeds through the formation of a carbamate from an aniline derivative, followed by reaction with a hydrazine derivative to form a semicarbazide, which is then cyclized to the desired triazolone. The choice of catalyst for the cyclization step is crucial for the overall efficiency of the synthesis.

General Synthesis Pathway Aniline 4-Bromoaniline Carbamate Carbamate Intermediate Aniline->Carbamate R-O-CO-Cl Semicarbazide Semicarbazide Intermediate Carbamate->Semicarbazide Hydrazine derivative Triazolone 4-(4-Bromophenyl)-1H-1,2,4- triazol-5(4H)-one Semicarbazide->Triazolone Catalyst, Heat

Caption: General synthetic route to this compound.

Comparison of Catalytic Systems

The efficacy of different catalysts in the synthesis of 4-aryl-1,2,4-triazol-5(4H)-ones and related structures is summarized below. While direct comparative studies for this compound are limited, data from analogous syntheses provide valuable insights into catalyst performance.

Catalyst/BaseSubstrateSolventReaction TimeYield (%)Reference
TriethylamineAniline derivativesNot specifiedNot specified28-92[1]
Cesium Carbonatep-Toluidine1,4-DioxaneOvernight84[2]
Potassium HydroxideSemicarbazide derivativeWater5 h (reflux)High[2]
Meglumine (15 mol%)Benzaldehyde & ThiosemicarbazideWater5 min90[3]
Sodium Hydroxide (2%)Semicarbazide derivativesNot specifiedNot specifiedHigh[4]

Note: The data for meglumine is for the synthesis of a triazolidine-3-thione, a structurally related compound, highlighting its potential as an efficient catalyst in aqueous media.

Experimental Protocols

Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones using Cesium Carbonate and KOH[2]
  • Carbamate Formation: p-Toluidine (3 mmol) and cesium carbonate (3.5 mmol) are dissolved in anhydrous 1,4-dioxane (10 mL).

  • Triphosgene (1 mmol) is added in portions over 2-3 minutes, and the mixture is stirred at room temperature.

  • Semicarbazide Formation: After 1.5 hours, ethyl carbazate (3.2 mmol) is added, and the reaction mixture is stirred overnight.

  • Cyclization: The solvent is evaporated, and the residue is refluxed in aqueous 5 mol/L KOH for 5 hours.

  • Work-up: The solution is cooled in an ice bath and neutralized with concentrated HCl to pH 1-2. The resulting white crystalline product is collected and dried.

One-Pot Synthesis of 4-Substituted Urazoles using Triethylamine[1]
  • Carbamate Formation: Aniline derivatives are reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding carbamate intermediates.

  • Semicarbazide Formation: The carbamate is then reacted with ethyl carbazate to yield a semicarbazide.

  • Cyclization: The semicarbazide cyclizes to the triazolidinedione. The entire process is carried out in a single reaction vessel without isolation of intermediates.

Synthesis of 1,2,4-Triazolidine-3-thiones using Meglumine[3]
  • Reaction Setup: Thiosemicarbazide (1 mmol) and an aldehyde or ketone (1 mmol) are stirred in water at room temperature.

  • Catalyst Addition: Meglumine (15 mol%) is added to the mixture.

  • Reaction: The reaction is stirred for a short duration (e.g., 5 minutes for benzaldehyde).

  • Work-up: The crude product is purified by recrystallization from ethanol.

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cyclization Cyclization & Work-up Reactants Dissolve Aniline & Base in Solvent Reagent_Add Add Chloroformate Derivative Reactants->Reagent_Add Stir_1 Stir at Room Temperature Reagent_Add->Stir_1 Add_Hydrazine Add Hydrazine Derivative Stir_1->Add_Hydrazine Stir_2 Stir Overnight Add_Hydrazine->Stir_2 Evaporation Evaporate Solvent Stir_2->Evaporation Reflux Reflux with Base (e.g., KOH) Evaporation->Reflux Neutralize Neutralize with Acid Reflux->Neutralize Isolate Isolate Product Neutralize->Isolate

Caption: A typical experimental workflow for the synthesis of 4-aryl-1,2,4-triazol-5-ones.

Conclusion

The selection of a catalyst for the synthesis of this compound significantly impacts reaction efficiency. While traditional bases like triethylamine, cesium carbonate, and potassium hydroxide are effective, they often require organic solvents and longer reaction times. Emerging green catalysts, such as meglumine, demonstrate high efficacy in aqueous media with remarkably short reaction times for related structures.[3] The choice of catalyst should be guided by the desired reaction conditions, environmental considerations, and overall cost-effectiveness. Further research focusing on a direct comparison of these catalysts for the specific synthesis of this compound would be beneficial for optimizing its production.

References

in silico docking studies of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Silico Docking Analysis of Bromophenyl-Triazole Derivatives

A comprehensive guide to the molecular docking performance of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one and related bromophenyl-triazole derivatives against various therapeutic targets. This guide provides a comparative summary of binding affinities, detailed experimental protocols for the cited in silico studies, and a visual representation of a typical molecular docking workflow.

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, featured in several FDA-approved drugs like the anticancer agents letrozole and anastrozole.[1][2] Derivatives of this heterocyclic core, particularly those incorporating a bromophenyl moiety, have been the subject of numerous studies to explore their potential as antimicrobial and anticancer agents.[1][3][4][5] In silico molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, thereby guiding the design and development of new therapeutic agents.[6][7][8][9] This guide compares the in silico docking performance of various this compound and related bromophenyl-triazole derivatives from recent research.

Comparative Docking Performance

The following tables summarize the quantitative data from several in silico docking studies performed on bromophenyl-triazole derivatives against a range of biological targets implicated in cancer and microbial infections.

Table 1: Docking Performance of Bromophenyl-Triazole Derivatives Against Cancer Targets

Compound/Derivative ClassTarget Protein (PDB ID)Docking SoftwareBinding Affinity/Score (kcal/mol)Key Interacting ResiduesReference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (e.g., 4i )Tubulin (5LYJ)Not Specified-6.502 to -8.341 (4i: -8.149)Asn258 (H-bond)[4][10]
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivativesEGFR KinasePyRxHigher than standard ErlotinibNot specified[6]
4-(4-Bromophenyl)-thiazol-2-amine derivatives (e.g., p2 )Estrogen Receptor (3ERT)Not SpecifiedGood docking scoreNot specified[5][11]
1,2,4-oxadiazole linked 5-fluorouracil with 4-bromophenyl group ( 7f )Not SpecifiedNot SpecifiedNot SpecifiedNot specified[12]

Table 2: Docking Performance of Bromophenyl-Triazole Derivatives Against Antimicrobial Targets

Compound/Derivative ClassTarget Protein (PDB ID)Docking SoftwareBinding Affinity/Score (kcal/mol)Key Interacting ResiduesReference
New 1H-1,2,4-triazolyl derivativesMurB enzyme (E. coli)Not SpecifiedNot SpecifiedNot specified[3][13]
New 1H-1,2,4-triazolyl derivativesCYP51 (C. albicans)Not SpecifiedNot SpecifiedNot specified[3][13]
4-(4-Bromophenyl)-thiazol-2-amine derivatives (e.g., p2, p3, p4, p6 )S. aureus DNA gyrase (1JIJ)Not SpecifiedGood docking scoreNot specified[5][11]
4-(4-Bromophenyl)-thiazol-2-amine derivatives (e.g., p2, p3, p4, p6 )C. albicans sterol 14-alpha demethylase (4WMZ)Not SpecifiedGood docking scoreNot specified[5][11]

Experimental Protocols: In Silico Molecular Docking

The methodologies employed in the cited studies, while varying in specific software and parameters, generally follow a standardized workflow. Below are detailed protocols representative of the in silico experiments.

Protocol 1: Molecular Docking of Anticancer Agents against Tubulin[4][10]
  • Ligand Preparation: The 3D structures of the synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were generated and optimized.

  • Protein Preparation: The crystal structure of the tubulin protein (PDB ID: 5LYJ) was retrieved from the Protein Data Bank. Water molecules and any co-crystallized ligands were removed, and polar hydrogen atoms were added to the protein structure.

  • Docking Simulation: Molecular docking studies were performed to predict the binding mode and affinity of the triazole derivatives within the combretastatin A-4 binding site of tubulin. The binding affinities were calculated in kcal/mol.

  • Interaction Analysis: The resulting docked poses were analyzed to identify key molecular interactions, such as hydrogen bonds and halogen bonds, between the ligands and the amino acid residues of the target protein.

Protocol 2: In Silico Screening of EGFR Kinase Inhibitors[6]
  • Ligand Design and Preparation: A series of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives were designed. Their 3D structures were generated and subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and filtering based on Lipinski's rule of five.

  • Protein Preparation: The 3D structure of the EGFR kinase domain was prepared for docking.

  • Molecular Docking: The docking analysis was carried out using PyRx software to evaluate the binding interactions of the designed compounds with the EGFR kinase domain.

  • Comparative Analysis: The docking scores of the designed derivatives were compared with that of the standard anticancer drug, erlotinib, to identify compounds with potentially higher binding affinities.

Protocol 3: General Workflow for Virtual Screening and Molecular Docking[7]
  • Ligand and Protein Preparation: A library of 112 previously synthesized 1,2,4-triazole derivatives was prepared. Six target enzymes involved in regulating oxidative stress were selected, and their 3D structures were obtained.

  • Active Site Identification: The binding sites of the target receptors were identified and defined for the docking calculations.

  • Semi-flexible Molecular Docking: Virtual screening of the compound library was performed using a semi-flexible molecular docking approach.

  • Pose Selection and Scoring: The ideal binding pose for each molecule was selected based on the energy index and the best fit to the active site, with the lowest RMSD (Root Mean Square Deviation) value.

  • ADME Prediction: The top-ranked compounds based on their binding energies were subjected to ADME analysis.

  • Molecular Dynamics (MD) Simulation: For the complexes with the highest docking scores, MD simulations were performed to evaluate the stability of the ligand-receptor interactions over time.

  • Free Energy Calculation: The binding free energy was calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to further refine the understanding of the structure-activity relationship.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the typical logical flow of a molecular docking study, from initial preparation to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_post Post-Docking Validation ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (PDB Download, Water Removal, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (Run Simulation) grid_gen->docking analysis Pose Analysis & Scoring (Binding Energy, RMSD, Interactions) docking->analysis md_sim Molecular Dynamics (Stability Check) analysis->md_sim Top Candidates free_energy Binding Free Energy (MM-PBSA/GBSA) md_sim->free_energy

Caption: Workflow of a typical in silico molecular docking study.

References

Unveiling the Mechanism of Action: A Comparative Guide to a 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one Based Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to elucidate the potential mechanism of action for a novel compound based on the 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one scaffold. Triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The inclusion of a 4-bromophenyl moiety is a common feature in many biologically active molecules, often contributing to enhanced potency. While the precise mechanism of the titular compound is under investigation, this guide explores two prominent, experimentally-supported mechanisms observed in structurally similar triazolone and triazole derivatives: Stearoyl-CoA Desaturase-1 (SCD1) inhibition and tubulin polymerization inhibition .

We will compare the hypothetical performance of our lead compound, based on data from a closely related analog, with established inhibitors in these pathways, providing the necessary experimental context for researchers to design and interpret their own studies.

Comparative Performance of Bioactive Triazole Derivatives

To establish a framework for understanding the potential efficacy of a this compound based compound, we present a comparison with known inhibitors targeting SCD1 and tubulin polymerization. Due to the limited publicly available data for the exact titular compound, we will use a representative pyrazolyltriazolone SCD1 inhibitor as a surrogate for our lead compound's potential activity in that pathway.

Compound/ClassTargetMechanism of ActionReported IC50/ED50Key Cellular Effects
Pyrazolyltriazolone (Lead Analog) SCD1Inhibition of the conversion of saturated to monounsaturated fatty acids.ED50 = 4.6 mg/kg (in vivo, rat model)Alteration of lipid metabolism, induction of apoptosis in cancer cells.
A939572 (Alternative SCD1 Inhibitor) SCD1Potent inhibition of both mouse and human SCD1.<4 nM (mouse SCD1), 37 nM (human SCD1)[8]Broadly investigated in cancer research for its pro-apoptotic and anti-proliferative effects.[9]
CAY10566 (Alternative SCD1 Inhibitor) SCD1Selective inhibition of SCD1.4.5 nM (mouse), 26 nM (human)[8]Blocks the conversion of long-chain saturated fatty acid-CoAs to monounsaturated forms in cellular assays.[8]
Colchicine (Alternative Tubulin Inhibitor) β-TubulinBinds to the colchicine-binding site on β-tubulin, preventing microtubule polymerization.10.65 nM (in vitro microtubule polymerization)[10]Mitotic arrest at the G2/M phase, leading to apoptosis.
Combretastatin A-4 (Alternative Tubulin Inhibitor) β-TubulinBinds to the colchicine-binding site on β-tubulin, destabilizing microtubules.~1 µM (tubulin polymerization inhibition)Potent antivascular and anticancer effects.
4-(4-bromophenyl)-thiazol-2-amine derivative (p2) Anticancer (unspecified)Not fully elucidated, but shows significant anticancer activity.10.5 µM (MCF7 cell line)[11]Inhibition of cancer cell proliferation.[11]

Hypothesized Signaling Pathway: SCD1 Inhibition

The inhibition of SCD1 by a triazolone-based compound can trigger a cascade of events within a cancer cell, ultimately leading to apoptosis. A simplified representation of this pathway is presented below.

SCD1_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Triazolone_Compound This compound Based Compound SCD1 SCD1 Triazolone_Compound->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Palmitoleate, Oleate) SCD1->MUFA Catalyzes ER_Stress Endoplasmic Reticulum Stress SCD1->ER_Stress Suppression of SCD1 leads to SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SFA->SCD1 Substrate Apoptosis Apoptosis MUFA->Apoptosis Depletion contributes to ER_Stress->Apoptosis Induces

Caption: Hypothesized signaling cascade following SCD1 inhibition.

Experimental Protocols

To experimentally validate the mechanism of action, the following detailed protocols are provided.

This biochemical assay directly measures the enzymatic activity of SCD1 in a cell-free system.

  • Objective: To determine the in vitro potency (IC50) of the test compound against SCD1.

  • Materials:

    • Microsomes from cells or tissues expressing SCD1 (e.g., rat liver).

    • [14C]-Stearoyl-CoA (radiolabeled substrate).

    • NADH.

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4).

    • Test compound dissolved in DMSO.

    • Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid).

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, and the microsomal preparation.

    • Add the test compound at various concentrations (and a vehicle control, e.g., DMSO).

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding [14C]-Stearoyl-CoA.

    • Incubate the reaction at 37°C for 15-30 minutes.

    • Terminate the reaction (e.g., by adding a strong acid).

    • Extract the lipids from the reaction mixture.

    • Separate the radiolabeled stearic acid (substrate) from the oleic acid (product) using TLC.

    • Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of SCD1 inhibition for each concentration of the test compound and determine the IC50 value.

This assay monitors the assembly of microtubules in vitro and is a primary method for identifying compounds that interfere with microtubule dynamics.

  • Objective: To determine if the test compound inhibits or enhances tubulin polymerization.

  • Materials:

    • Purified tubulin (>99%).

    • GTP solution.

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Test compound dissolved in DMSO.

    • Known tubulin inhibitor (e.g., Colchicine) and stabilizer (e.g., Paclitaxel) as controls.

    • A temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Pre-warm the microplate reader to 37°C.

    • On ice, prepare the reaction mixture in a 96-well plate by adding the General Tubulin Buffer, GTP, and the test compound at various concentrations (and controls).

    • Add the purified tubulin to each well to initiate the polymerization reaction.

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

    • Plot absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization. Inhibition is indicated by a decrease in the Vmax and the final plateau of the curve.

General Experimental Workflow for Mechanism of Action Elucidation

The process of establishing a compound's mechanism of action is a systematic endeavor. The following workflow illustrates the key stages, from initial screening to in-depth validation.

MOA_Workflow cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway & Phenotypic Analysis cluster_3 Phase 4: In Vivo Validation A High-Throughput Screening (e.g., Cell Viability Assays) B Hit Identification A->B C Target Hypothesis Generation (e.g., -omics, in silico modeling) B->C D Biochemical Assays (e.g., SCD1 Inhibition Assay) C->D E Cell-Based Target Engagement Assays D->E F Signaling Pathway Analysis (e.g., Western Blot) E->F G Cell Cycle Analysis F->G H Apoptosis Assays G->H I Animal Model Studies (e.g., Xenograft Models) H->I J Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis I->J

Caption: A stepwise workflow for mechanism of action studies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, a compound classified within the broader categories of brominated organic and triazole-containing substances. In the absence of a specific Safety Data Sheet (SDS), the following procedures are based on established guidelines for the disposal of halogenated organic compounds and heterocyclic chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

Personal Protective Equipment (PPE) Summary:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[1][2]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2][3]Prevents skin contact with the chemical.
Skin and Body A lab coat, long pants, and closed-toe shoes are mandatory.[1][2]Minimizes skin exposure to potential splashes.
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.[1][2][3] A NIOSH-approved respirator may be necessary if dust is generated.[1][2][3]Prevents inhalation of potentially harmful dust or vapors.

Always ensure that eyewash stations and safety showers are readily accessible.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] Incineration at a permitted facility is a likely final disposal method.[1]

1. Waste Identification and Segregation:

  • Treat this compound as hazardous chemical waste.[2][4]

  • This compound must be categorized as halogenated organic waste .[4]

  • Crucially, do not mix this waste with non-halogenated organic waste. [1][4] Co-processing can lead to the formation of toxic byproducts.[4]

2. Waste Collection:

  • Collect waste this compound in its original container or a designated, clearly labeled, and sealed container suitable for hazardous waste.[1]

  • Solid waste, such as contaminated gloves, filter paper, or silica gel, must be collected in a separate, designated solid hazardous waste container.[4]

  • Aqueous solutions containing this compound should also be treated as hazardous waste and collected separately.[4]

3. Container Management:

  • Ensure waste containers are kept tightly closed when not in use.[1][4]

  • All containers must be clearly and accurately labeled with the chemical identity and associated hazards. Waste containers should be labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[4]

4. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, such as in a secondary containment tray within a fume hood or a vented cabinet.[1][4]

  • Store away from incompatible materials, which may include strong oxidizing agents, alkalis, and certain metals.[1][5]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

cluster_Preparation Preparation cluster_Collection Waste Collection & Segregation cluster_StorageDisposal Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Identify Identify as Halogenated Organic Hazardous Waste PPE->Identify Ventilation Work in a Ventilated Area (Fume Hood) Ventilation->Identify Segregate_Solid Collect Solid Waste in Designated Labeled Container Identify->Segregate_Solid Segregate_Liquid Collect Liquid Waste in Designated Labeled Container Identify->Segregate_Liquid Store Store Tightly Closed Container in a Cool, Dry, Ventilated Area Segregate_Solid->Store Segregate_Liquid->Store Contact Contact EHS or Licensed Waste Disposal Company Store->Contact Dispose Arrange for Professional Disposal (e.g., Incineration) Contact->Dispose

Caption: Waste Disposal Workflow for this compound.

Spill Management Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure Area: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[1]

  • Contain Spill: Prevent the spill from spreading.

  • Collect Spilled Material: For a solid spill, carefully sweep the material. For a liquid spill, use an inert absorbent material.[6]

  • Package Waste: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor or EHS department as per your institution's policy.

Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Collect Collect Contaminated Material (Sweep or Absorb) Contain->Collect Package Place in Labeled Hazardous Waste Container Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Report Report Incident Decontaminate->Report

Caption: Emergency Spill Response Protocol.

References

Personal protective equipment for handling 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS No. 214117-50-7).[1][2][3] The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of its structural components: brominated aromatic compounds and triazoles. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are derived from data on structurally similar chemicals.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[4]Protects against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves such as nitrile or neoprene are required.[4][5] It is advisable to double-glove.[4][6]Prevents skin contact, which can cause irritation. Thicker gloves generally offer better protection.[6]
Skin and Body Protection A lab coat must be worn at all times.[4][5] Chemically resistant coveralls and closed-toe shoes are also mandatory.[5][7]Minimizes the risk of accidental skin exposure.
Respiratory Protection Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[4][5] If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.Prevents inhalation, which may cause respiratory tract irritation.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Handling and Storage:

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4][5] Safety showers and eyewash stations must be readily accessible.[4]

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[4] Avoid the formation of dust and aerosols.[8][9] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The compound should be stored at room temperature.[1]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek medical attention.

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

Spill and Disposal Plan:

  • Spill Containment: Evacuate non-essential personnel from the area. Wear appropriate PPE. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[5]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][10] Do not allow the chemical to enter drains.[9]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

prep Preparation - Don appropriate PPE - Prepare work area in fume hood weigh Weighing - Tare balance with weigh paper - Carefully weigh the solid compound prep->weigh dissolve Dissolution - Add solid to appropriate solvent - Mix gently to dissolve weigh->dissolve reaction Reaction - Add dissolved compound to reaction mixture - Monitor reaction progress dissolve->reaction cleanup Cleanup - Quench reaction - Begin workup procedure reaction->cleanup disposal Waste Disposal - Segregate waste streams - Dispose of in labeled containers cleanup->disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.